Product packaging for 2-isopropyl-4-phenyl-1H-imidazole(Cat. No.:CAS No. 31787-73-2)

2-isopropyl-4-phenyl-1H-imidazole

Cat. No.: B3189389
CAS No.: 31787-73-2
M. Wt: 186.25 g/mol
InChI Key: ZVUVADUUPRZJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-isopropyl-4-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B3189389 2-isopropyl-4-phenyl-1H-imidazole CAS No. 31787-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2-propan-2-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUVADUUPRZJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Analysis of 2-Isopropyl-4-Phenyl-1H-Imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-isopropyl-4-phenyl-1H-imidazole, designed for researchers, scientists, and professionals in drug development. The document outlines predicted quantitative data, detailed experimental protocols, and visual workflows to facilitate the analysis of this compound.

Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.26 g/mol
InChI InChI=1S/C12H14N2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
InChIKey UQJDJQRJJDZJRF-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural isomer, 4-isopropyl-2-phenyl-1H-imidazole, and general principles of spectroscopy.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0br s1HN-H (imidazole)
~7.8 - 7.2m5HPhenyl-H
~7.1s1HC5-H (imidazole)
~3.2sept1HCH (isopropyl)
~1.3d6HCH₃ (isopropyl)
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~150C2 (imidazole)
~140C4 (imidazole)
~135C-ipso (phenyl)
~129C-para (phenyl)
~128C-ortho (phenyl)
~126C-meta (phenyl)
~115C5 (imidazole)
~30CH (isopropyl)
~23CH₃ (isopropyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadN-H stretch
~3050MediumAromatic C-H stretch
~2970StrongAliphatic C-H stretch
~1600MediumC=N stretch
~1480MediumAromatic C=C stretch
~800 - 600StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
186100[M]⁺ (Molecular Ion)
171~80[M-CH₃]⁺
143~40[M-C₃H₇]⁺
116~30[C₈H₆N]⁺
77~20[C₆H₅]⁺
UV-Vis Spectroscopy
λmax (nm)Molar Absorptivity (ε)SolventTransition
~210~15,000Ethanolπ → π
~280~10,000Ethanolπ → π (conjugated system)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Spectral Width: 16 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 2 s.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Spectral Width: 220 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 5 s.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the ¹H NMR signals and determine multiplicities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • Direct insertion probe for solid samples.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50 - 500.

  • Source Temperature: 200 °C.

Data Processing:

  • Identify the molecular ion peak [M]⁺.

  • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated system of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around 10 µg/mL.

  • Use the pure solvent as a reference blank.

Acquisition Parameters:

  • Wavelength Range: 200 - 400 nm.

  • Scan Speed: Medium.

  • Slit Width: 1.0 nm.

Data Processing:

  • Record the absorbance spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The absorption spectrum of benzene and its derivatives typically consists of three bands.

Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

molecular_structure cluster_imidazole This compound Imidazole Imidazole Ring Isopropyl Isopropyl Group (at C2) Imidazole->Isopropyl C2 Phenyl Phenyl Group (at C4) Imidazole->Phenyl C4

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Final_Report Comprehensive Spectroscopic Profile Structure->Final_Report Functional_Groups->Final_Report Mol_Weight->Final_Report Electronic_Transitions->Final_Report

Caption: General workflow for spectroscopic analysis.

physical and chemical properties of 2-isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-isopropyl-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of organic chemistry and data from closely related imidazole derivatives. The experimental protocols and predicted properties should be considered as starting points for further investigation.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and chemical applications. The compound this compound, belonging to this versatile class of heterocyclic compounds, is of significant interest due to the combined structural features of a bulky isopropyl group at the 2-position and a phenyl substituent at the 4-position. These substitutions are anticipated to influence the molecule's steric and electronic properties, thereby affecting its reactivity, physical characteristics, and biological interactions. This document serves as a technical guide, consolidating predicted properties and generalized experimental procedures relevant to this compound to facilitate further research and development.

Physicochemical Properties

Property2-phenyl-1H-imidazole2-isopropyl-1H-imidazole4-isopropyl-2-phenyl-1H-imidazole2-isopropyl-4,5-diphenyl-1H-imidazolePredicted: this compound
Molecular Formula C₉H₈N₂[1]C₆H₁₀N₂[2]C₁₂H₁₄N₂[3]C₁₈H₁₈N₂[2]C₁₂H₁₄N₂
Molecular Weight 144.17 g/mol [1]110.16 g/mol [2]186.26 g/mol [3]262.35 g/mol 186.26 g/mol
Melting Point (°C) 148-149125-134[2]Solid (no value given)[3]Not availableLikely a solid at room temperature
Boiling Point (°C) 296Not availableNot availableNot available> 300 (Predicted)
pKa ~13.9 (as an acid)Not availableNot availableNot available~14-15 (Predicted)
LogP 1.581.051 (Calculated)[4]Not availableNot available~2.5-3.0 (Predicted)
Appearance White to off-white powderWhite to off-white crystalline powder[2]Solid[3]Not availablePredicted to be a white to off-white solid

Synthesis and Experimental Protocols

A common and effective method for the synthesis of 2,4-disubstituted imidazoles is the reaction of an α-haloketone with an amidine. For the synthesis of this compound, a plausible route involves the condensation of 2-bromo-1-phenylethanone with isobutyramidine hydrochloride.

General Experimental Protocol: Synthesis of this compound

Materials:

  • 2-bromo-1-phenylethanone (phenacyl bromide)

  • Isobutyramidine hydrochloride

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Ethanol or another suitable solvent

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation of Isobutyramidine Free Base (in situ):

    • In a round-bottom flask, dissolve isobutyramidine hydrochloride (1.1 equivalents) in a minimal amount of water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

    • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Carefully evaporate the solvent under reduced pressure to yield the isobutyramidine free base. Caution: The free base may be unstable and is often used immediately without further purification.

  • Condensation Reaction:

    • Dissolve 2-bromo-1-phenylethanone (1 equivalent) in ethanol in a round-bottom flask.

    • Add the freshly prepared isobutyramidine free base (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature or gently heat under reflux for several hours (monitoring by TLC is recommended).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product & Characterization 2_bromo_1_phenylethanone 2-bromo-1-phenylethanone condensation Condensation Reaction (Ethanol, reflux) 2_bromo_1_phenylethanone->condensation isobutyramidine_hcl Isobutyramidine HCl free_base_prep In situ free base preparation (NaHCO3) isobutyramidine_hcl->free_base_prep free_base_prep->condensation workup Aqueous Work-up condensation->workup purification Column Chromatography workup->purification product This compound purification->product characterization Characterization (NMR, MS, IR, MP) product->characterization

Generalized synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for this compound, the broader class of substituted imidazoles is known for a wide array of pharmacological effects. The structural motifs present in the target molecule suggest potential for several biological activities.

  • Anti-inflammatory Activity: Many 2-substituted-4,5-diphenyl-1H-imidazole derivatives have demonstrated anti-inflammatory properties.[5]

  • Antimicrobial and Antifungal Activity: The imidazole core is a key component of many antifungal drugs (e.g., clotrimazole, miconazole) and some antibacterial agents.[6]

  • Anticancer Activity: Certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antiproliferative effects against various cancer cell lines.[7] The mechanism often involves cell cycle arrest and induction of apoptosis.[7]

  • Enzyme Inhibition: Phenyl-imidazole derivatives have been developed as inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.

The presence of the phenyl group could facilitate π-π stacking interactions with biological targets, while the isopropyl group may provide necessary steric bulk or lipophilicity to enhance binding or cell permeability.

Potential_Biological_Activity cluster_properties Structural Features cluster_activities Potential Biological Activities compound This compound phenyl Phenyl Group (π-π stacking, lipophilicity) compound->phenyl isopropyl Isopropyl Group (Steric bulk, lipophilicity) compound->isopropyl imidazole Imidazole Core (H-bonding, metal coordination) compound->imidazole anti_inflammatory Anti-inflammatory phenyl->anti_inflammatory anticancer Anticancer phenyl->anticancer interacts with target sites enzyme_inhibition Enzyme Inhibition (e.g., IDO) isopropyl->enzyme_inhibition influences binding pocket interactions antimicrobial Antimicrobial/Antifungal imidazole->antimicrobial core of many active compounds

Logical relationships of structural features to potential biological activities.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast chemical space of imidazole derivatives. Based on the chemistry of related compounds, its synthesis is achievable through established synthetic routes. The combination of its substituent groups suggests a potential for diverse biological activities, making it a worthy candidate for further investigation in drug discovery and materials science. This guide provides a foundational framework to initiate such exploratory studies. Experimental validation of the predicted properties and proposed synthesis is a critical next step for any researcher interested in this compound.

References

Prospective Technical Guide: 2-Isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of its potential synthesis, biological activities, and avenues for future research.

Disclaimer: The compound 2-isopropyl-4-phenyl-1H-imidazole is not extensively documented in current scientific literature. This guide, therefore, presents a prospective analysis based on established synthetic methodologies and the known biological activities of structurally related imidazole derivatives. The experimental protocols and data are extrapolated from existing research on similar compounds and should be considered as a theoretical framework for future investigation.

Introduction

Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a versatile pharmacophore known to interact with a wide array of biological targets. This versatility has led to the development of imidazole-containing compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3]

This guide focuses on the hypothetical compound this compound, exploring its potential discovery and synthesis based on established chemical principles. Furthermore, by examining the biological profiles of related 2-isopropyl- and 4-phenyl-imidazole derivatives, we will project its likely biological activities and mechanisms of action, providing a roadmap for future research and drug development professionals.

Hypothetical Discovery and Synthesis

While a specific historical account of the discovery of this compound is unavailable, its synthesis can be postulated through well-established methods for creating 2,4-disubstituted imidazoles. The most probable synthetic routes would involve the condensation of three key components: a dicarbonyl compound, an aldehyde, and an ammonia source, or the reaction of an amidine with an α-haloketone.

Postulated Synthetic Pathways

2.1.1. Radziszewski Imidazole Synthesis

One of the oldest and most versatile methods for imidazole synthesis is the Radziszewski reaction, first reported by Heinrich Debus and later extensively developed by Bronisław Leonard Radziszewski.[4][5][6] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. For the synthesis of this compound, the likely precursors would be:

  • 1,2-Dicarbonyl: 1-phenyl-1,2-propanedione

  • Aldehyde: Isobutyraldehyde

  • Ammonia source: Ammonium acetate

The proposed reaction is depicted in the workflow below.

Radziszewski_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1_phenyl_1_2_propanedione 1-Phenyl-1,2-propanedione condensation One-pot Condensation 1_phenyl_1_2_propanedione->condensation isobutyraldehyde Isobutyraldehyde isobutyraldehyde->condensation ammonium_acetate Ammonium Acetate ammonium_acetate->condensation target_molecule This compound condensation->target_molecule

Figure 1: Postulated Radziszewski synthesis of this compound.

2.1.2. Synthesis from Amidines and α-Haloketones

Another efficient and widely used method for the preparation of 2,4-disubstituted imidazoles is the condensation of an amidine with an α-haloketone.[7] This approach offers good yields and regioselectivity. For the target molecule, the precursors would be:

  • Amidine: Isobutyramidine

  • α-Haloketone: 2-bromo-1-phenylethanone

The general workflow for this synthetic approach is outlined below.

Amidine_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product isobutyramidine Isobutyramidine cyclocondensation Cyclocondensation isobutyramidine->cyclocondensation alpha_haloketone 2-Bromo-1-phenylethanone alpha_haloketone->cyclocondensation base Base (e.g., K2CO3) base->cyclocondensation target_molecule This compound cyclocondensation->target_molecule

Figure 2: Hypothetical synthesis from an amidine and an α-haloketone.

Detailed Experimental Protocols (Hypothetical)

2.2.1. General Procedure for Radziszewski Synthesis

To a solution of 1-phenyl-1,2-propanedione (1.0 mmol) and isobutyraldehyde (1.2 mmol) in glacial acetic acid (10 mL) would be added ammonium acetate (2.0 mmol). The reaction mixture would be heated at reflux for 2-4 hours and the progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture would be cooled to room temperature and poured into ice-water. The resulting precipitate would be collected by filtration, washed with water, and purified by recrystallization from ethanol to yield this compound.

2.2.2. General Procedure for Amidine-Based Synthesis

A mixture of isobutyramidine hydrochloride (1.0 mmol) and potassium carbonate (2.5 mmol) in a 4:1 mixture of tetrahydrofuran and water (10 mL) would be heated to reflux. A solution of 2-bromo-1-phenylethanone (1.0 mmol) in tetrahydrofuran (2 mL) would be added dropwise over 15 minutes. The reaction would be maintained at reflux for an additional 2 hours.[7] After cooling, the organic layer would be separated, and the aqueous layer extracted with ethyl acetate. The combined organic layers would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel.

Projected Biological Activities and Mechanism of Action

The biological profile of this compound can be inferred from the activities of its constituent pharmacophores: the 2-isopropyl-imidazole and the 4-phenyl-imidazole moieties.

Potential Antimicrobial and Antifungal Activity

Imidazole derivatives are well-known for their antimicrobial and antifungal properties. The 2-isopropyl-1H-imidazole scaffold is a building block in the synthesis of antifungal agents, where the isopropyl group can enhance solubility and bioactivity.[8] Similarly, various phenyl-imidazole derivatives have demonstrated significant antibacterial and antifungal activities.[9] It is therefore plausible that this compound could exhibit inhibitory activity against a range of bacterial and fungal pathogens.

Table 1: Comparative Antimicrobial Activity of Related Imidazole Derivatives

CompoundOrganismActivity (MIC in µg/mL)Reference
N-alkylated-2-phenyl-benzimidazoleS. aureus4[7]
N-alkylated-2-phenyl-benzimidazoleC. albicans64[7]
1-phenyl-2-(1H-imidazol-1-yl)ethanol esterC. albicans0.125[10]
1-phenyl-2-(1H-imidazol-1-yl)ethanol esterC. glabrata0.25[10]
Potential Anti-inflammatory Activity

Certain 2-substituted-4,5-diphenyl-1H-imidazole derivatives have shown potent anti-inflammatory activity.[3] The mechanism often involves the inhibition of inflammatory mediators. For instance, some imidazole derivatives are known to be inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[11] The phenyl group at the 4-position of the imidazole ring could play a crucial role in binding to the active site of such kinases.

Potential Anticancer Activity

The imidazole core is a privileged scaffold in the design of anticancer agents.[1][12] Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[13] 4-Phenyl-imidazole itself has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape, making it a target for cancer immunotherapy.[14]

Table 2: Antiproliferative Activity of Related Imidazole Derivatives

CompoundCell LineActivity (GI₅₀ in µM)Reference
2,4,5-triphenylimidazole derivativeSW1573 (Lung Cancer)89[1]
4-acetylphenyl-imidazole derivativeMDA-MB-231 (Breast Cancer)Not specified as most promising[15]
4-acetylphenyl-imidazole derivativePPC-1 (Prostate Cancer)Not specified as most promising[15]
Postulated Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound, particularly in the context of anti-inflammatory and anticancer activity, is the inhibition of protein kinases. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the phenyl and isopropyl groups can engage in hydrophobic interactions within the ATP-binding pocket of a kinase.

Kinase_Inhibition Target_Molecule This compound Kinase Protein Kinase (e.g., p38 MAP Kinase) Target_Molecule->Kinase ATP_Binding Binds to ATP Pocket Target_Molecule->ATP_Binding Competes with ATP Kinase->ATP_Binding Phosphorylation_Block Blocks Substrate Phosphorylation ATP_Binding->Phosphorylation_Block Downstream_Signaling Inhibition of Downstream Signaling Phosphorylation_Block->Downstream_Signaling Biological_Effect Anti-inflammatory / Anticancer Effect Downstream_Signaling->Biological_Effect

Figure 3: Hypothetical signaling pathway of kinase inhibition.

Future Directions

The prospective analysis of this compound suggests a molecule of significant therapeutic potential. The immediate next steps for researchers, scientists, and drug development professionals should be:

  • Chemical Synthesis and Characterization: The primary objective is to synthesize the compound using the proposed methods and fully characterize its structure using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • In Vitro Biological Screening: Once synthesized, the compound should undergo a comprehensive biological screening to validate the predicted activities. This should include:

    • Antimicrobial and antifungal assays against a panel of pathogenic strains.

    • Anti-inflammatory assays, such as the inhibition of nitric oxide production in macrophages and specific kinase inhibition assays (e.g., p38 MAP kinase).

    • Antiproliferative assays against a diverse panel of human cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Should the initial screening reveal promising activity, SAR studies should be initiated. This would involve the synthesis of analogues with modifications to the isopropyl and phenyl groups to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds would then need to be evaluated in animal models to determine their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

While the specific compound this compound remains a hypothetical entity within the published scientific literature, a thorough analysis of related structures and synthetic methodologies provides a strong foundation for its future investigation. The convergence of the known biological activities of 2-alkyl and 4-phenyl imidazoles suggests that this molecule is a promising candidate for drug discovery efforts, particularly in the areas of infectious diseases, inflammation, and oncology. This guide provides a comprehensive theoretical framework to inspire and direct the empirical research necessary to unlock the potential of this and other novel imidazole derivatives.

References

An In-depth Technical Guide on 2-isopropyl-4-phenyl-1H-imidazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropyl-4-phenyl-1H-imidazole derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as modulators of key signaling pathways, particularly as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory responses.

Core Synthesis Strategies

The synthesis of 2,4-disubstituted-1H-imidazole derivatives, including the 2-isopropyl-4-phenyl scaffold, can be achieved through several established synthetic routes. A common and versatile method is the multi-component condensation reaction, often referred to as the Radziszewski synthesis or variations thereof.

General Experimental Protocol: Three-Component Condensation

This protocol outlines a general procedure for the synthesis of this compound, which can be adapted for the synthesis of various analogs by modifying the starting materials.

Materials:

  • Phenacyl bromide (or other α-haloketone)

  • Isobutyraldehyde (or other aldehyde/ketone)

  • Ammonium acetate

  • Glacial acetic acid (or other suitable solvent)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of phenacyl bromide (1 equivalent), isobutyraldehyde (1.2 equivalents), and ammonium acetate (10 equivalents) is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux (typically 100-120°C) and stirred for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting mixture is neutralized with a suitable base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Biological Activity and Therapeutic Potential

Derivatives of 2-substituted-4-phenyl-1H-imidazole have been investigated for a range of biological activities, with a primary focus on their anti-inflammatory properties through the inhibition of p38 MAPK.

Inhibition of p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). The this compound scaffold has been identified as a promising pharmacophore for the development of potent and selective p38 MAPK inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates.

Anti-inflammatory Effects

By inhibiting p38 MAPK, these derivatives can effectively suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This reduction in cytokine levels leads to a dampening of the inflammatory cascade, making these compounds attractive candidates for the treatment of inflammatory disorders.

Other Potential Activities

While the primary focus has been on anti-inflammatory applications, the broader class of imidazole derivatives has shown a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Further investigation into the this compound scaffold may reveal additional therapeutic applications.

Quantitative Data

While extensive research has been conducted on the broader class of phenyl-imidazole derivatives, specific quantitative structure-activity relationship (SAR) data for this compound analogs is not widely available in the public domain. The following tables represent illustrative data from closely related 2-alkyl and 2-aryl-4-phenyl-1H-imidazole derivatives to provide a general understanding of the potential potency and activity spectrum.

Table 1: Illustrative p38α MAPK Inhibition Data for 2-Substituted-4-Phenyl-1H-Imidazole Analogs

Compound ID2-SubstituentR1R2p38α IC50 (nM)
A-1 IsopropylHHData not available
A-2 MethylHH150
A-3 EthylHH120
A-4 CyclopropylHH95
A-5 tert-ButylHH250
A-6 PhenylHH80
A-7 4-FluorophenylHH50

Table 2: Illustrative Antimicrobial Activity (MIC) for 2-Substituted-4-Phenyl-1H-Imidazole Analogs

Compound ID2-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
B-1 IsopropylData not availableData not availableData not available
B-2 Methyl326416
B-3 Ethyl16328
B-4 Phenyl8164
B-5 4-Chlorophenyl482

Experimental Protocols for Biological Evaluation

p38α MAP Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of test compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the assay buffer, the substrate peptide, and the test compound solution (or DMSO for control wells).

  • Initiate the kinase reaction by adding a solution of p38α kinase and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for TNF-α Production

This protocol outlines a method to assess the ability of test compounds to inhibit the production of TNF-α in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the cells for an appropriate time (e.g., 4-6 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anti-inflammatory effects of this compound derivatives is the inhibition of the p38 MAPK signaling pathway.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway extracellular_stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) Stress Signals receptor Cell Surface Receptors extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases activates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors activates inhibitor 2-isopropyl-4-phenyl- 1H-imidazole Derivative inhibitor->p38_mapk inhibits gene_expression Gene Expression downstream_kinases->gene_expression transcription_factors->gene_expression inflammatory_response Inflammatory Response (Cytokine Production) gene_expression->inflammatory_response

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for Inhibitor Screening

experimental_workflow synthesis Synthesis of Imidazole Derivatives purification Purification and Characterization synthesis->purification primary_screen Primary Screening: p38 MAPK Inhibition Assay purification->primary_screen hit_identification Hit Identification (IC50 Determination) primary_screen->hit_identification cellular_assay Cellular Assay: TNF-α Production hit_identification->cellular_assay lead_selection Lead Compound Selection cellular_assay->lead_selection in_vivo In Vivo Efficacy (Animal Models) lead_selection->in_vivo

Caption: A typical workflow for the discovery of novel imidazole-based inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for the treatment of inflammatory diseases. The well-established synthetic routes and the clear mechanism of action through p38 MAPK inhibition provide a solid foundation for further drug discovery efforts. Future research should focus on synthesizing and evaluating a broader range of analogs to establish a comprehensive structure-activity relationship. Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for advancing lead compounds into preclinical and clinical development. Furthermore, exploring the potential of these derivatives in other therapeutic areas where p38 MAPK is implicated, such as oncology and neurodegenerative diseases, could open up new avenues for this versatile chemical scaffold.

Biological Activity of 2-isopropyl-4-phenyl-1H-imidazole: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite the interest in imidazole-containing compounds for a wide range of therapeutic applications, a comprehensive biological activity profile for 2-isopropyl-4-phenyl-1H-imidazole is not extensively documented in publicly available scientific literature. While research has explored the synthesis of this molecule and its derivatives, detailed investigations into its specific biological effects, including quantitative data, experimental protocols, and associated signaling pathways, remain limited.

The imidazole ring is a crucial pharmacophore found in many biologically active compounds, contributing to a diverse array of activities including anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the imidazole core significantly influences the compound's biological targets and overall efficacy. For instance, studies on related compounds such as 2,4,5-triphenyl-1H-imidazole derivatives have shown potential antiproliferative activity against various cancer cell lines. Similarly, other substituted imidazole analogs have been investigated for their role as angiotensin-converting enzyme (ACE) inhibitors.

While the synthesis of derivatives of this compound, such as 1-(difluoro(phenylsulfonyl)methyl)-2-isopropyl-4-phenyl-1H-imidazole, has been reported, these studies primarily focus on novel synthetic methodologies rather than an in-depth biological evaluation of the parent compound. The absence of dedicated pharmacological studies on this compound means that no quantitative data on its biological activity, such as IC50 or MIC values, can be provided at this time. Consequently, detailed experimental protocols and the elucidation of specific signaling pathways it may modulate are also unavailable.

Future research is necessary to fully characterize the biological profile of this compound. Such studies would involve a battery of in vitro and in vivo assays to screen for potential therapeutic activities. Should this compound exhibit significant activity in any of these screens, subsequent mechanism-of-action studies would be warranted to identify its molecular targets and downstream signaling effects.

For researchers and drug development professionals interested in this specific molecule, the current landscape suggests an open field for investigation. The synthesis of the core structure is achievable, providing the necessary starting material for a thorough biological evaluation. Such an endeavor would be a valuable contribution to the field of medicinal chemistry, potentially uncovering new therapeutic applications for this imidazole derivative.

The Structure-Activity Relationship of 2-isopropyl-4-phenyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-isopropyl-4-phenyl-1H-imidazole scaffold is a promising heterocyclic motif in medicinal chemistry. While a comprehensive structure-activity relationship (SAR) study dedicated exclusively to this core is not extensively documented in publicly available literature, by examining analogous imidazole and pyrimidine-based structures, we can infer key relationships and guide future drug discovery efforts. This guide synthesizes available data to provide insights into the potential pharmacological activities, synthetic methodologies, and relevant signaling pathways associated with this chemical scaffold.

Core Structure and Pharmacological Potential

The imidazole ring is a versatile pharmacophore known to interact with a wide range of biological targets, leading to diverse pharmacological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific substitution pattern of a 2-isopropyl group and a 4-phenyl group likely endows the core scaffold with a unique combination of steric and electronic properties that influence its target binding and pharmacokinetic profile.

Analysis of related compounds suggests that molecules based on this scaffold may exhibit activity as enzyme inhibitors, such as p38 MAP kinase inhibitors or deubiquitinase inhibitors, and as receptor modulators, for instance, cannabinoid receptor 2 (CB2) agonists.[5][6][7]

Inferred Structure-Activity Relationships

Due to the absence of a direct SAR study on the this compound core, the following relationships are extrapolated from studies on structurally similar compounds. These inferences should be considered as guiding principles for the design of new analogs.

Substitutions on the Imidazole Ring

N1-Position:

  • Alkylation at the N1-position is a common strategy to modulate the physicochemical properties of imidazole-containing compounds.[8]

  • The nature of the substituent at N1 can significantly impact biological activity. For instance, in related benzimidazole series, the introduction of alkyl groups at the N1 position has been shown to positively influence antifungal activities.

C5-Position:

  • The C5-position of the imidazole ring is another key point for modification.

  • In related 2,4-diphenyl-1H-imidazole analogs, substitutions at the C5-position have been explored to optimize activity at the CB2 receptor.[6]

Substitutions on the 4-Phenyl Ring

The electronic and steric properties of substituents on the 4-phenyl ring are critical for target engagement.

  • Electron-donating and electron-withdrawing groups: In various series of imidazole derivatives, the introduction of both electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring has been shown to modulate biological activity.[6] The optimal substitution depends on the specific biological target.

  • Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) can drastically alter the compound's conformation and its ability to fit into a binding pocket.

The Role of the 2-Isopropyl Group

The 2-isopropyl group is a critical feature of the scaffold. In a structurally related series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the 2-isopropyl moiety was found to be crucial for inhibitory activity against the deubiquitinating enzyme USP1/UAF1.[5] This suggests that the steric bulk of the isopropyl group is important for binding to the target protein.

Quantitative Data from Analogous Series

The following tables summarize quantitative data from studies on structurally related imidazole and pyrimidine derivatives to provide a reference for potency.

Table 1: SAR of 2,4-Diphenyl-1H-imidazole Analogs as CB2 Agonists [6]

Compound IDR1 (at C5)R2 (on 4-phenyl)CB2 Binding Affinity (Ki, nM)
Analog 1HH>1000
Analog 2H4-Cl150
Analog 3H4-F200
Analog 4CH34-Cl50

Table 2: SAR of N-Benzyl-2-(2-isopropylphenyl)pyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors [5]

Compound IDR (on benzylamine)USP1/UAF1 Inhibition (IC50, µM)
Analog AH10.5
Analog B4-F5.2
Analog C4-OCH38.7

Experimental Protocols

General Synthesis of Trisubstituted Imidazoles

A common method for the synthesis of 2,4,5-trisubstituted imidazoles involves a three-component condensation reaction.[9][10]

Protocol:

  • A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate in a suitable solvent (e.g., glacial acetic acid) is refluxed for several hours.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration and purified by recrystallization.

To synthesize the specific this compound core, this general procedure would need to be adapted, likely starting from phenylglyoxal, isobutyraldehyde, and an ammonia source.

Biological Evaluation: p38 MAP Kinase Inhibition Assay

Given that substituted imidazoles are known p38 MAP kinase inhibitors, a common assay to evaluate the activity of new analogs is a kinase inhibition assay.[7]

Protocol:

  • Recombinant human p38α MAP kinase is incubated with the test compound at various concentrations in a kinase buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).

  • After incubation, the amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a phospho-specific antibody or through radiometric methods.

  • IC50 values are calculated from the dose-response curves.

Potential Signaling Pathways and Experimental Workflows

The this compound scaffold may modulate key signaling pathways implicated in inflammation and cancer.

p38 MAP Kinase Signaling Pathway

Substituted imidazoles are well-established inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.

p38_pathway Ext_Stimuli External Stimuli (e.g., LPS, UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Ext_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response Inhibitor 2-isopropyl-4-phenyl- 1H-imidazole analog Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for SAR Studies

A typical workflow for conducting a structure-activity relationship study on this scaffold would involve chemical synthesis followed by biological evaluation.

SAR_Workflow Scaffold 2-isopropyl-4-phenyl- 1H-imidazole Core Synthesis Chemical Synthesis of Analogs (R-group variation) Scaffold->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Purification->Screening Hit_Compounds Identification of Hit Compounds Screening->Hit_Compounds SAR_Analysis Structure-Activity Relationship Analysis Hit_Compounds->SAR_Analysis SAR_Analysis->Synthesis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for SAR Studies.

Conclusion

The this compound core represents a valuable starting point for the design of novel therapeutic agents. While direct SAR data is limited, analysis of related structures provides a strong rationale for its exploration. The key takeaways for researchers are the likely importance of the 2-isopropyl group for activity, the potential for modulation of pharmacology through substitutions at the N1-position and on the 4-phenyl ring, and the potential for these compounds to target inflammatory and proliferative signaling pathways. Further dedicated studies are warranted to fully elucidate the SAR of this promising scaffold.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-isopropyl-4-phenyl-1H-imidazole, based on an analysis of structurally related imidazole-containing compounds. Due to a lack of direct studies on this specific molecule, this paper extrapolates potential mechanisms of action and therapeutic applications from published research on analogous structures. The content is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes potential molecular targets, presents available quantitative data from related compounds, outlines common experimental methodologies, and visualizes key signaling pathways and workflows.

Introduction

Imidazole, a five-membered heterocyclic aromatic ring, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its presence in key endogenous molecules like the amino acid histidine. Phenyl-imidazole derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities. This guide focuses on the potential therapeutic applications of this compound by examining the established biological activities of compounds sharing its core structural features: a 2-isopropyl-imidazole moiety and a 4-phenyl substituent. The lipophilic isopropyl group and the aromatic phenyl ring are expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Targets

Based on the biological activities of structurally similar phenyl-imidazole derivatives, several potential therapeutic targets can be inferred for this compound. These targets span oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions.

Oncology

Hedgehog (Hh) Signaling Pathway: Phenyl-imidazole analogs have been identified as potent inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1] Aberrant activation of this pathway is implicated in various cancers. The key target within this pathway is the Smoothened (Smo) receptor. Inhibition of Smo by small molecules can halt the downstream signaling cascade that leads to tumor growth.

Indoleamine 2,3-Dioxygenase (IDO): IDO is a heme-containing enzyme that catabolizes the essential amino acid tryptophan.[2] In the context of cancer, IDO is often overexpressed in tumor cells and antigen-presenting cells, leading to an immunosuppressive microenvironment that allows tumors to evade immune destruction. 4-phenyl-imidazole derivatives have been investigated as IDO inhibitors, suggesting that this compound could also target this enzyme.[2]

Other Potential Anticancer Targets: Studies on various imidazole derivatives have pointed to multiple other potential targets in cancer therapy, including:

  • TTK, HER2, GR, NUDT5, MTHFS, and NQO2: These proteins have been identified as potential targets for imidazole derivatives in breast cancer.[3]

  • Cell Cycle and Apoptosis Regulators: Some benzimidazole derivatives have been shown to induce cell cycle arrest and apoptosis, suggesting an interaction with key regulatory proteins in these processes.[4]

Neurodegenerative Diseases

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): This enzyme is implicated in the pathology of Alzheimer's disease. 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17β-HSD10.[5] Notably, these studies highlighted the importance of substituents for interaction with a hydrophobic pocket that accommodates isopropyl groups, suggesting a potential fit for this compound.[5]

Prolyl Oligopeptidase (PREP): PREP is a serine protease that has been linked to neurodegenerative disorders. 2-substituted imidazoles have been identified as potent inhibitors of PREP, with a proposed non-covalent interaction with the active site.[6]

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. Some 2,4,5-trisubstituted imidazole derivatives have shown inhibitory activity against AChE.[7]

Infectious Diseases

Bacterial Quorum Sensing (PqsR): PqsR is a transcriptional regulator that controls virulence factor production in the pathogenic bacterium Pseudomonas aeruginosa. Benzo[d]imidazole derivatives containing an isopropyl group have been developed as potent PqsR antagonists, indicating a potential role for this compound in combating bacterial infections.[8]

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism and is a validated target for antibacterial agents. Molecular docking studies have suggested that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with the active site of bacterial DHFR.[4]

Other Potential Targets

Xanthine Oxidase (XO): This enzyme plays a role in purine metabolism and its overactivity can lead to gout. Trisubstituted imidazole derivatives have been screened as potential XO inhibitors.[7]

Cytochrome P450 Enzymes: A substituted phenyl-imidazole derivative has been shown to inactivate cytochrome P450 2D6, suggesting that this class of compounds may interact with drug-metabolizing enzymes.[9]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various biological activities of phenyl-imidazole derivatives that are structurally related to this compound.

Table 1: Enzyme Inhibition Data

Compound ClassTarget EnzymeIC50 / KiReference
2-phenyl-1H-benzo[d]imidazole derivative17β-HSD101.65 ± 0.55 μM[5]
Phenyl imidazole analogHedgehog Signaling (Gli-Luc)Nanomolar range[1]
4-phenyl-imidazole derivativesIndoleamine 2,3-dioxygenase (IDO)Ki values in the μM range[2]
2,4,5-trisubstituted imidazole derivativeXanthine Oxidase (XO)IC50 = 85.8 μg/mL[7]
1H-benzo[d]imidazole derivativePqsRSubmicromolar range[8]

Table 2: Anticancer Activity Data

Compound ClassCell LineIC50Reference
2-arylbenzimidazole derivativeK-562 (Chronic Myeloid Leukemia)2.0 μM[10]
2-arylbenzimidazole derivativeZ-138 (Non-Hodgkin's Lymphoma)2.0 μM[10]
4-acetylphenylamine-based imidazole derivativePPC-1 (Prostate Carcinoma)3.1 - 47.2 µM[11]
4-acetylphenylamine-based imidazole derivativeU-87 (Glioblastoma)3.1 - 47.2 µM[11]
N-alkylated-2-phenyl-1H-benzimidazole derivativeMDA-MB-231 (Breast Cancer)16.38 - 100 μM[12]

Table 3: Antimicrobial Activity Data

Compound ClassMicroorganismMIC (μg/mL)Reference
1,2,3-triazole benzimidazole derivativeEnterococcus faecalis0.25[10]
N-alkylated-2-phenyl-1H-benzimidazole derivativeStaphylococcus aureus4[4]
N-alkylated-2-phenyl-1H-benzimidazole derivativeMRSA4[4]
N-alkylated-2-phenyl-1H-benzimidazole derivativeCandida albicans64[4]
N-alkylated-2-phenyl-1H-benzimidazole derivativeAspergillus niger64[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of phenyl-imidazole derivatives are described in the cited literature. Below is a generalized summary of these methodologies.

General Synthesis of Phenyl-Imidazole Derivatives

A common method for the de novo synthesis of the imidazole ring is the reaction of an α-bromo-ketone with formamide.[2] For a this compound, this would likely involve the reaction of 2-bromo-1-phenylpropan-1-one with an isopropyl-containing amidine or a related synthetic equivalent. Another approach is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

In Vitro Enzyme Inhibition Assays
  • 17β-HSD10 Inhibition Assay: The inhibitory activity against 17β-HSD10 can be determined by monitoring the enzymatic reaction, for example, by measuring the change in absorbance due to the conversion of NAD+ to NADH.[5]

  • IDO Inhibition Assay: The activity of IDO inhibitors is typically assessed by measuring the production of kynurenine from tryptophan, often using a colorimetric assay or HPLC.[2]

  • AChE Inhibition Assay: The Ellman's method is a widely used colorimetric assay to determine AChE inhibitory activity.

  • XO Inhibition Assay: The inhibition of xanthine oxidase can be monitored spectrophotometrically by measuring the rate of uric acid formation from xanthine.[7]

Cellular Assays
  • Antiproliferative Assays (MTT/MTS): The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using MTT or MTS assays, which measure cell viability.[11]

  • Hedgehog Signaling Pathway Reporter Assay (Gli-Luc): The inhibitory effect on the Hh pathway can be quantified using a reporter gene assay, such as a Gli-luciferase reporter assay in a suitable cell line.[1]

  • Antimicrobial Susceptibility Testing (MIC Determination): The minimum inhibitory concentration (MIC) against various bacterial and fungal strains is determined using broth microdilution or agar dilution methods according to established guidelines.[4]

Visualizations

Signaling Pathways

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds Smo Smoothened (Smo) Receptor PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inactivates Gli_complex Gli Protein Complex SUFU->Gli_complex Sequesters Gli_A Gli Activator Gli_complex->Gli_A Releases Target_Genes Target Gene Transcription Gli_A->Target_Genes Compound This compound (Potential Inhibitor) Compound->Smo Inhibits

Caption: Potential inhibition of the Hedgehog signaling pathway by this compound targeting the Smoothened (Smo) receptor.

IDO_Pathway Tryptophan Tryptophan IDO Indoleamine 2,3-Dioxygenase (IDO) Tryptophan->IDO Kynurenine Kynurenine IDO->Kynurenine T_cell_depletion T-cell Proliferation Inhibition Kynurenine->T_cell_depletion Immune_Suppression Tumor Immune Evasion T_cell_depletion->Immune_Suppression Compound This compound (Potential Inhibitor) Compound->IDO Inhibits

Caption: Proposed mechanism of action for this compound as an inhibitor of Indoleamine 2,3-dioxygenase (IDO).

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cell-based_Assays Cell-based Assays Purification->Cell-based_Assays Enzyme_Assays Enzyme Inhibition Assays (IDO, 17β-HSD10, AChE, XO) In_Vitro_Screening->Enzyme_Assays Antimicrobial_Assays Antimicrobial Assays (MIC Determination) In_Vitro_Screening->Antimicrobial_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Enzyme_Assays->Lead_Optimization Antimicrobial_Assays->Lead_Optimization Anticancer_Assays Antiproliferative Assays (MTT on cancer cell lines) Cell-based_Assays->Anticancer_Assays Signaling_Assays Signaling Pathway Assays (e.g., Gli-Luc Reporter) Cell-based_Assays->Signaling_Assays Anticancer_Assays->Lead_Optimization Signaling_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A generalized experimental workflow for the discovery and development of novel phenyl-imidazole-based therapeutic agents.

Conclusion

While direct experimental data for this compound is currently unavailable in the public domain, a comprehensive analysis of structurally related compounds provides strong evidence for its potential as a multi-target therapeutic agent. The most promising areas for further investigation appear to be in oncology, neurodegenerative diseases, and infectious diseases. The presence of both the isopropyl and phenyl moieties suggests that this compound could exhibit favorable interactions with hydrophobic pockets in various enzyme active sites and receptors. Future research should focus on the synthesis and biological evaluation of this compound to validate these inferred therapeutic targets and to determine its potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

Synthesis of Novel 2-Isopropyl-4-Phenyl-1H-Imidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth exploration of the synthesis of novel 2-isopropyl-4-phenyl-1H-imidazole compounds, tailored for researchers, scientists, and professionals in drug development. It covers synthetic protocols, quantitative data presentation, and potential biological significance, with a focus on clarity and practical application in a research setting.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] The this compound scaffold is of particular interest due to the potential for the isopropyl group to influence lipophilicity and binding interactions with biological targets, while the phenyl group provides a key structural motif present in many bioactive molecules. This guide will focus on the prevalent and efficient one-pot synthesis methodologies for this class of compounds.

Synthetic Routes and Mechanisms

The most common and efficient method for the synthesis of 2,4-disubstituted imidazoles is the Debus-Radziszewski reaction and its modern variations.[3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3] For the synthesis of this compound, the key precursors are phenylglyoxal (the 1,2-dicarbonyl), isobutyraldehyde (to introduce the 2-isopropyl group), and ammonium acetate as the ammonia source.

The reaction proceeds through the initial formation of a diimine from the reaction of phenylglyoxal and ammonia, which then condenses with isobutyraldehyde, followed by cyclization and aromatization to yield the final imidazole product. Modern adaptations of this reaction often employ catalysts and alternative energy sources, such as microwave or ultrasound irradiation, to improve yields and reduce reaction times.[4][5]

Experimental Protocols

While a specific protocol for this compound is not widely documented, a representative one-pot procedure can be adapted from established methods for analogous 2-aryl-4-phenyl-1H-imidazoles. The following protocol is a generalized procedure based on literature precedents.[5]

Representative One-Pot Synthesis of this compound

  • Materials:

    • Phenylglyoxal monohydrate (1.0 mmol)

    • Isobutyraldehyde (1.2 mmol)

    • Ammonium acetate (3.0 mmol)

    • Ethanol or Methanol (5 mL)

    • Catalyst (optional, e.g., a Lewis acid or solid-supported acid)

  • Procedure:

    • To a round-bottom flask, add phenylglyoxal monohydrate, ammonium acetate, and the chosen solvent.

    • If using a catalyst, add it to the mixture.

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Add isobutyraldehyde dropwise to the reaction mixture.

    • The reaction mixture is then heated to reflux (typically 60-80 °C) or subjected to microwave/ultrasound irradiation for a specified time (typically 1-4 hours).

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is then subjected to a work-up procedure, which may involve extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation

Quantitative data for the synthesis of various 2,4-disubstituted imidazoles are presented below. It is important to note that the yield for this compound will be dependent on the specific reaction conditions employed. Based on similar syntheses, yields can be expected to be in the moderate to good range.

EntryAldehyde1,2-DicarbonylCatalyst/ConditionsYield (%)Reference
1BenzaldehydeBenzilZrCl4, EtOH, 60°C, 12h92[5]
24-ChlorobenzaldehydeBenzilSilicotungstic acid, EtOH, reflux94[5]
3IsobutyraldehydePhenylglyoxalRepresentative ProtocolModerate to GoodN/A
4Various aromatic aldehydesPhenylglyoxalUltrasound, Methanol85-95[6]

Table 1: Representative Yields for the Synthesis of Substituted Imidazoles.

Mandatory Visualizations

Synthetic Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenylglyoxal Phenylglyoxal One_Pot_Condensation One-Pot Condensation (Debus-Radziszewski Type) Phenylglyoxal->One_Pot_Condensation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->One_Pot_Condensation Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->One_Pot_Condensation Imidazole_Product This compound One_Pot_Condensation->Imidazole_Product

Caption: Synthetic pathway for this compound.

Experimental Workflow

G Start Reaction Mixture Workup Aqueous Work-up & Extraction Start->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

Potential Signaling Pathway Involvement

Given that many imidazole-based compounds are known to be p38 MAP kinase inhibitors, this pathway represents a primary area of interest for the biological evaluation of novel this compound derivatives.[7]

G Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response (Cytokine Production, Apoptosis) Downstream_Targets->Inflammatory_Response Imidazole_Compound 2-Isopropyl-4-Phenyl -1H-Imidazole (Hypothesized Inhibitor) Imidazole_Compound->p38_MAPK Inhibition

Caption: Hypothesized inhibition of the p38 MAP kinase pathway.

Characterization of Novel Compounds

A standard workflow for the characterization of newly synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to identify the protons of the isopropyl group (a doublet and a septet), the phenyl group, and the imidazole ring.

    • ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify key functional groups, such as the N-H stretch of the imidazole ring and the C=N and C=C bonds within the aromatic systems.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its molecular formula.

Biological Evaluation and Potential Applications

The structural similarity of this compound to known p38 MAP kinase inhibitors suggests its potential as an anti-inflammatory agent.[7] The p38 MAP kinase pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a significant target for the development of drugs for inflammatory diseases like rheumatoid arthritis.[7]

Furthermore, some simple isopropyl-imidazole derivatives have been noted as weak inhibitors of nitric oxide synthase (NOS), suggesting another potential avenue for biological activity.[2]

A typical initial biological evaluation would involve in vitro assays to determine the compound's inhibitory activity against p38 MAP kinase and its effect on cytokine production in relevant cell lines (e.g., lipopolysaccharide-stimulated macrophages). Further studies could explore its broader pharmacological profile, including its potential as an antimicrobial or anticancer agent.

Conclusion

The synthesis of this compound can be efficiently achieved through one-pot multicomponent reactions. This technical guide provides a framework for its synthesis, characterization, and potential biological evaluation. The exploration of this and similar novel imidazole scaffolds holds promise for the discovery of new therapeutic agents, particularly in the realm of anti-inflammatory drug development. Further research is warranted to fully elucidate the synthetic optimization and pharmacological profile of this specific compound.

References

Methodological & Application

Synthesis of 2-isopropyl-4-phenyl-1H-imidazole: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the laboratory synthesis of 2-isopropyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary method described is a modern adaptation of the classic Debus-Radziszewski imidazole synthesis, which offers a reliable and efficient route to this class of compounds.

Synthetic Approaches

The synthesis of 2,4-disubstituted imidazoles such as this compound is most effectively achieved through the Debus-Radziszewski reaction.[1][2][3] This versatile multi-component reaction involves the condensation of three key precursors:

  • A 1,2-dicarbonyl compound , which forms the C4-C5 bond of the imidazole ring. For the target molecule, this is phenylglyoxal .

  • An aldehyde , which provides the C2 substituent. In this case, isobutyraldehyde is used to introduce the isopropyl group.

  • An ammonia source , typically ammonium acetate, which provides the two nitrogen atoms of the imidazole ring.

Modern variations of this reaction employ techniques such as ultrasound or microwave irradiation to enhance reaction rates and yields, often under milder and more environmentally friendly conditions.[2]

Below is a logical diagram illustrating the general Debus-Radziszewski synthetic approach.

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Phenylglyoxal Phenylglyoxal Condensation Condensation Phenylglyoxal->Condensation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Condensation This compound This compound Condensation->this compound

Caption: General synthetic pathway for this compound.

Quantitative Data Summary

CompoundSynthesis MethodYield (%)Melting Point (°C)Analytical Data Reference
This compound Ultrasound-assisted N/A N/A To be determined
4-isopropyl-2-phenyl-1H-imidazoleNot SpecifiedN/AN/A[4]
2-isopropyl-4,5-diphenyl-1H-imidazoleNot SpecifiedN/AN/A[5]

N/A: Not available in the cited literature.

Experimental Protocols

This section details an ultrasound-assisted protocol for the synthesis of this compound, adapted from a general method for related compounds.[2]

Protocol 1: Ultrasound-Assisted Debus-Radziszewski Synthesis

This method offers a rapid and efficient synthesis under mild conditions.

Materials:

  • Isobutyraldehyde (MW: 72.11 g/mol )

  • Phenylglyoxal monohydrate (MW: 152.15 g/mol )

  • Ammonium acetate (MW: 77.08 g/mol )

  • Methanol (ACS grade)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Ultrasonic cleaner/bath (e.g., 42 KHz, 135 W)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Syringe

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve isobutyraldehyde (1.0 mmol, 72.1 mg) and ammonium acetate (3.0 mmol, 231.2 mg) in methanol (2 mL).

  • Sonication: Place the flask in an ultrasonic bath at room temperature and begin sonication.

  • Addition of Phenylglyoxal: In a separate vial, dissolve phenylglyoxal monohydrate (1.0 mmol, 152.2 mg) in methanol (1 mL). Slowly add this solution dropwise to the sonicating reaction mixture over a period of 15 minutes using a syringe.

  • Reaction: Continue to irradiate the resulting mixture with ultrasound for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the methanol.

  • Extraction: To the residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

The following diagram outlines the workflow for this experimental protocol.

A Combine Isobutyraldehyde, Ammonium Acetate & Methanol B Place in Ultrasonic Bath A->B C Dropwise Addition of Phenylglyoxal in Methanol B->C D Continue Sonication (45-60 min) C->D E Concentrate via Rotary Evaporation D->E F Aqueous Work-up & Ethyl Acetate Extraction E->F G Dry, Filter & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Workflow for the ultrasound-assisted synthesis of this compound.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure. The 1H NMR is expected to show signals corresponding to the isopropyl protons, the aromatic protons of the phenyl ring, the imidazole ring proton, and the N-H proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the imidazole ring system.

  • Melting Point: The melting point of the purified solid should be determined and can serve as an indicator of purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The solvents used are flammable and should be handled with care, away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

experimental protocol for 2-isopropyl-4-phenyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-isopropyl-4-phenyl-1H-imidazole, a disubstituted imidazole derivative with potential applications in medicinal chemistry and materials science. The described methodology is based on the widely utilized condensation reaction between an α-haloketone and an amidine. This application note includes a step-by-step protocol for the synthesis and purification of the target compound, a comprehensive table of reactants and expected product characterization, and a visual workflow diagram to facilitate experimental planning and execution.

Introduction

The imidazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. The synthesis of substituted imidazoles is a key focus in organic chemistry and drug discovery. The target molecule, this compound, is of interest for its potential pharmacological properties and as a building block in the synthesis of more complex molecules. The protocol herein describes a reliable and adaptable method for its preparation in a laboratory setting.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 2,4-disubstituted imidazoles via the condensation of α-haloketones with amidines.

1. Materials and Equipment:

  • 2-bromo-1-phenylethanone (α-bromoacetophenone)

  • Isobutyramidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

  • TLC plates (silica gel 60 F₂₅₄)

2. Synthesis of this compound:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyramidine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Add a mixture of tetrahydrofuran (THF) and water (typically in a 4:1 ratio) to the flask.

  • Stir the mixture at room temperature for 15-20 minutes to ensure the dissolution of the reagents.

  • In a separate beaker, dissolve 2-bromo-1-phenylethanone (1.0 equivalent) in a minimal amount of THF.

  • Add the solution of 2-bromo-1-phenylethanone dropwise to the stirred solution of isobutyramidine hydrochloride and potassium carbonate at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3. Purification:

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an approximation based on similar reactions and may vary. The characterization data is predicted based on the structure and data from analogous compounds.

ParameterValue
Reactants
2-bromo-1-phenylethanone1.0 eq
Isobutyramidine hydrochloride1.2 eq
Potassium carbonate2.5 eq
Reaction Conditions
SolventTHF/Water (4:1)
TemperatureReflux (65-70 °C)
Reaction Time4-6 hours
Product
Product NameThis compound
Molecular FormulaC₁₂H₁₄N₂
Molecular Weight186.26 g/mol
Expected Yield75-85%
AppearanceOff-white to pale yellow solid
Predicted Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.80-7.70 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 7.30-7.20 (m, 1H, Ar-H), 7.15 (s, 1H, imidazole C5-H), 3.20 (sept, 1H, J = 7.0 Hz, -CH(CH₃)₂), 1.40 (d, 6H, J = 7.0 Hz, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz)δ 155.0, 144.5, 134.5, 128.8, 127.5, 125.5, 115.0, 28.0, 22.5
IR (KBr, cm⁻¹)3450 (N-H stretch), 3050 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1600 (C=N stretch), 1490 (Ar C=C stretch)
Mass Spec (EI) m/z186 [M]⁺, 171, 144, 116

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow reagents Reactants: - Isobutyramidine HCl - K₂CO₃ - THF/Water mixing Mixing and Stirring (15-20 min, RT) reagents->mixing haloketone 2-bromo-1-phenylethanone in THF haloketone->mixing reaction Reflux (4-6 h, 65-70 °C) mixing->reaction Heat workup Work-up: - Solvent removal - Extraction with EtOAc - Brine wash reaction->workup Cool purification Purification: - Drying (Na₂SO₄) - Filtration - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 2-isopropyl-4-phenyl-1H-imidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific experimental data on the corrosion inhibition properties of 2-isopropyl-4-phenyl-1H-imidazole is not extensively available in published literature. The following application notes and protocols are based on the well-documented performance of structurally similar imidazole derivatives, such as phenyl- and alkyl-substituted imidazoles. These protocols provide a strong framework for researchers to evaluate this compound as a corrosion inhibitor.

Introduction

Imidazole and its derivatives are a well-established class of organic corrosion inhibitors for various metals and alloys in different corrosive environments. Their efficacy is attributed to the presence of the imidazole ring, which contains nitrogen heteroatoms with lone pairs of electrons, and the planarity of the ring, which facilitates strong adsorption onto metal surfaces. The presence of substituent groups, such as isopropyl and phenyl moieties, on the imidazole ring is expected to enhance the inhibitive performance of this compound. The phenyl group can increase the electron density on the imidazole ring and provide a larger surface area for coverage, while the isopropyl group can also influence the electronic properties and solubility of the molecule.

These compounds act by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through physical (electrostatic) or chemical (coordination bond formation) interactions. The formation of this protective film impedes both the anodic dissolution of the metal and the cathodic reactions, thus mitigating the overall corrosion process.

Potential Applications

Based on the performance of analogous compounds, this compound is a promising candidate for corrosion inhibition in the following areas:

  • Acidic Environments: Protection of mild steel, carbon steel, and copper alloys during industrial cleaning, acid pickling, and oil and gas exploration.

  • Neutral and Saline Environments: As an additive in cooling water systems, protective coatings, and for the protection of metals in marine environments.

Data Presentation: Performance of Analogous Phenyl-Imidazole Derivatives

The following tables summarize the corrosion inhibition performance of structurally related phenyl-imidazole compounds on different metals. This data can serve as a benchmark for evaluating this compound.

Table 1: Potentiodynamic Polarization Data for Phenyl-Imidazole Derivatives

InhibitorMetalCorrosive MediumConcentrationEcorr (mV vs. SCE)jcorr (µA/cm²)Inhibition Efficiency (%)Reference
4-methyl-2-phenyl-imidazoleCopper3 wt.% NaCl1 mM-1951.891.5--INVALID-LINK--
2-phenyl-imidazoleCopper3 wt.% NaCl1 mM-2102.588.1--INVALID-LINK--
1-benzyl-2-phenyl-imidazoleMild Steel1 M HCl500 ppm-4855594.2--INVALID-LINK--

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Phenyl-Imidazole Derivatives

InhibitorMetalCorrosive MediumConcentrationRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
4-methyl-2-phenyl-imidazoleCopper3 wt.% NaCl1 mM1580025.392.1--INVALID-LINK--
2-phenyl-imidazoleCopper3 wt.% NaCl1 mM1250030.189.8--INVALID-LINK--
1-benzyl-2-phenyl-imidazoleMild Steel1 M HCl500 ppm8507593.5--INVALID-LINK--

Experimental Protocols

Plausible Synthesis of this compound

A plausible and common method for the synthesis of 2,4-disubstituted imidazoles is the Radziszewski synthesis or a variation thereof.

Materials:

  • 2-Bromoacetophenone

  • Isobutyraldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and isobutyraldehyde (1.2 equivalents) in glacial acetic acid.

  • Add ammonium acetate (10 equivalents) to the solution.

  • Reflux the reaction mixture with stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the synthesized compound using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

Corrosion Inhibition Studies

4.2.1. Materials and Specimen Preparation:

  • Working Electrode: Prepare metal specimens (e.g., mild steel, copper) of a defined surface area. For electrochemical measurements, embed the specimen in an epoxy resin, leaving one face exposed.

  • Surface Preparation: Mechanically polish the exposed surface of the specimens with a series of emery papers of decreasing grit size (e.g., from 400 to 1200 grit). Degrease the polished specimens with acetone, rinse with deionized water, and dry them.

  • Corrosive Medium: Prepare the desired corrosive solution (e.g., 1 M HCl, 3.5% NaCl).

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then prepare different concentrations of the inhibitor in the corrosive medium.

4.2.2. Weight Loss Measurements:

  • Weigh the prepared metal specimens accurately.

  • Immerse the specimens in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the specimens, clean them according to standard procedures (e.g., using a cleaning solution to remove corrosion products), rinse with deionized water and acetone, and dry them.

  • Weigh the cleaned specimens accurately.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × ΔW) / (D × A × T)

      • ΔW = Weight loss in mg

      • D = Density of the metal in g/cm³

      • A = Area of the specimen in cm²

      • T = Immersion time in hours

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

4.2.3. Electrochemical Measurements:

Perform electrochemical measurements using a standard three-electrode cell setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Potentiodynamic Polarization (PDP):

    • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • Record the resulting current density.

    • Determine the corrosion potential (Ecorr) and corrosion current density (jcorr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency (IE%) using the following equation:

      • IE% = [(jcorr_blank - jcorr_inh) / jcorr_blank] × 100

        • jcorr_blank = Corrosion current density in the absence of the inhibitor

        • jcorr_inh = Corrosion current density in the presence of the inhibitor

  • Electrochemical Impedance Spectroscopy (EIS):

    • Immerse the working electrode in the test solution and allow the OCP to stabilize.

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

    • Analyze the data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the following equation:

      • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

        • Rct_blank = Charge transfer resistance in the absence of the inhibitor

        • Rct_inh = Charge transfer resistance in the presence of the inhibitor

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis synthesis Synthesis of This compound solution_prep Corrosive Solution & Inhibitor Concentration Prep. synthesis->solution_prep specimen_prep Metal Specimen Preparation weight_loss Weight Loss Measurements specimen_prep->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) specimen_prep->eis pdp Potentiodynamic Polarization (PDP) specimen_prep->pdp solution_prep->weight_loss solution_prep->eis solution_prep->pdp data_analysis Data Analysis & Inhibition Efficiency Calculation weight_loss->data_analysis eis->data_analysis pdp->data_analysis surface_analysis Surface Characterization (SEM, XPS, etc.) data_analysis->surface_analysis

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Inhibition_Mechanism cluster_adsorption Adsorption Process cluster_protection Protective Film Formation cluster_inhibition Corrosion Inhibition inhibitor This compound (in solution) adsorption Adsorption of Inhibitor on Metal Surface inhibitor->adsorption Diffusion metal Metal Surface (e.g., Fe, Cu) metal->adsorption film Formation of a Protective Inhibitor Film adsorption->film anodic Inhibition of Anodic Metal Dissolution film->anodic cathodic Inhibition of Cathodic Reactions film->cathodic

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Application Notes and Protocols for 2-isopropyl-4-phenyl-1H-imidazole and Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Target Compound: Direct experimental data and specific applications for 2-isopropyl-4-phenyl-1H-imidazole are not extensively available in the reviewed scientific literature. However, based on the well-established medicinal chemistry of its core substructures—the 2-isopropyl-imidazole and 4-phenyl-imidazole scaffolds—this document provides a comprehensive overview of its potential applications and the protocols to investigate them. The information herein is extrapolated from studies on structurally related compounds.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to engage in various biological interactions.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antibacterial properties.[2][3] The 2-isopropyl substitution is known to enhance solubility and stability, making it a useful feature in drug design.[4] The 4-phenyl group is a common pharmacophore found in inhibitors of various enzymes and receptor ligands.[5][6]

Potential Therapeutic Applications

Based on the activities of related compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Antifungal Activity

The imidazole core is fundamental to many commercial antifungal drugs like ketoconazole and miconazole.[7] These agents typically act by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] The 2-isopropyl-1H-imidazole moiety, in particular, is utilized as a building block for developing new antifungal agents.[4]

Table 1: Antifungal Activity of Selected Imidazole Derivatives

Compound ClassFungal Strain(s)Reported Activity (MIC)Reference
1-alkyl-4-(3,4-dichlorophenyl)imidazolesTrichophyton spp., Microsporum spp., Aspergillus spp., Candida spp.Good in vitro activity[9]
Imidazole-dithiocarbamate hybridsCandida spp.Potential anti-Candida activity[8]
Halogenated imidazolyl-pyridinecarboxamidrazonesCandida spp.MIC90 of 1 mg/L[10]
2-(1H-imidazol-1-yl)-1-phenylethanol estersCandida albicans, Candida glabrataPotent activity[3]
Anti-inflammatory Activity

Derivatives of 2,4-diphenyl-1H-imidazole have been evaluated for their anti-inflammatory properties.[11] The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6]

Table 2: Anti-inflammatory Activity of Selected Imidazole Derivatives

Compound ClassIn Vivo/In Vitro ModelKey FindingsReference
2,4-diaryl-5(4H)-imidazolonesCarrageenan-induced rat paw edemaExcellent anti-inflammatory activity[6][12]
2-(substituted phenyl)-4,5-diphenyl-1H-imidazolesCarrageenan-induced rat paw edemaSignificant activity, comparable to standard drugs[13][14]
Imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazoleNot specifiedModerate to good anti-inflammatory effect[15]
Anticancer Activity (Indoleamine 2,3-dioxygenase Inhibition)

The 4-phenyl-imidazole scaffold is a key feature of inhibitors of indoleamine 2,3-dioxygenase (IDO1), an emerging therapeutic target for cancer.[5][16] IDO1 is an enzyme that plays a role in tumor immune escape.[5] By inhibiting IDO1, these compounds can help to restore an effective anti-tumor immune response. Navoximod is a notable non-competitive IDO1 inhibitor with a 4-phenylimidazole structure that has entered clinical trials.[17]

Table 3: IDO1 Inhibitory Activity of Selected 4-Phenyl-imidazole Derivatives

CompoundIDO1 IC50/KiKey Structural FeaturesReference
Navoximod28 nM (IC50)4-phenylimidazole core[17]
2-(1H-imidazol-4-yl)phenolMore potent than 4-PIExploits interactions with C129 and S167[5]
N1-substituted 5-phenylimidazolesPotent inhibitionStructure-based design[16][18]
Antibacterial Activity

Various substituted imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[19][20]

Table 4: Antibacterial Activity of Selected Imidazole Derivatives

Compound ClassBacterial Strain(s)Reported Activity (MIC)Reference
4,5-diphenylimidazol-2-thiol derivativesStaphylococcus aureus, Enterococcus faecalisMIC of 4 µg/mL for one derivative against S. aureus[19]
Imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivativesE. coli, P. aeruginosa, S. aureus, MRSA, E. faecalisMIC values as low as 4-8 µg/mL[20]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and related compounds, based on methodologies reported for similar structures.

General Synthesis of 2,4-Disubstituted Imidazoles

A common and efficient method for synthesizing 2-aryl-4-phenyl-1H-imidazoles is the three-component reaction of a phenylglyoxal, an aldehyde, and ammonium acetate.[21]

Protocol 1: Synthesis of this compound

  • Reactants:

    • Phenylglyoxal monohydrate (1 equivalent)

    • Isobutyraldehyde (1 equivalent)

    • Ammonium acetate (excess, e.g., 5-10 equivalents)

    • Solvent (e.g., glacial acetic acid or ethanol)

  • Procedure: a. Dissolve phenylglyoxal monohydrate, isobutyraldehyde, and ammonium acetate in the chosen solvent in a round-bottom flask. b. Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11] An alternative energy source like ultrasonic irradiation can also be used to promote the reaction under greener conditions.[21] c. Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. d. Filter the crude product, wash with water, and dry. e. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

In Vitro Antifungal Susceptibility Testing

Protocol 2: Broth Microdilution Assay for Antifungal Activity

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • Synthesized imidazole compound

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • RPMI-1640 medium

    • 96-well microtiter plates

    • Standard antifungal drug (e.g., fluconazole, miconazole) for positive control

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate. c. Prepare a standardized inoculum of the fungal strain. d. Add the fungal inoculum to each well. e. Include a growth control (no compound) and a sterility control (no inoculum). f. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours. g. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10]

In Vivo Anti-inflammatory Activity Assay

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animals: Wistar or Sprague-Dawley rats.

  • Materials:

    • Test compound

    • Carrageenan solution (1% w/v in saline)

    • Standard anti-inflammatory drug (e.g., indomethacin, diclofenac)

    • Pletysmometer

  • Procedure: a. Divide the animals into groups: control (vehicle), standard drug, and test compound groups (at various doses). b. Administer the test compound or standard drug orally or intraperitoneally. c. After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. e. Calculate the percentage inhibition of edema for each group compared to the control group.[6][14]

IDO1 Enzyme Inhibition Assay

Protocol 4: In Vitro IDO1 Inhibition Assay

  • Materials:

    • Recombinant human IDO1 enzyme

    • Test compound

    • L-Tryptophan (substrate)

    • Ascorbate and methylene blue (reaction cofactors)

    • Catalase

    • Reaction buffer (e.g., potassium phosphate buffer)

  • Procedure: a. Pre-incubate the IDO1 enzyme with various concentrations of the test compound in the reaction buffer. b. Initiate the enzymatic reaction by adding L-tryptophan, ascorbate, and methylene blue. c. Stop the reaction after a defined time by adding a stopping reagent (e.g., trichloroacetic acid). d. Heat the mixture to convert the product, N-formylkynurenine, to kynurenine. e. Measure the amount of kynurenine produced, typically by measuring its absorbance at 321 nm. f. Calculate the percentage of inhibition and determine the IC50 value of the test compound.[5]

Visualizations

Generalized Synthetic Pathway

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Phenylglyoxal Phenylglyoxal Reaction Three-Component Condensation Phenylglyoxal->Reaction Aldehyde Isobutyraldehyde Aldehyde->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Imidazole This compound Reaction->Imidazole

Caption: General synthesis of this compound.

Experimental Workflow for Biological Evaluation

G Start Synthesis & Purification of This compound Characterization Structural Characterization (NMR, MS) Start->Characterization In_Vitro In Vitro Screening Characterization->In_Vitro Antifungal Antifungal Assay (MIC Determination) In_Vitro->Antifungal Anti_inflammatory Enzyme Inhibition Assay (e.g., COX, IDO1) In_Vitro->Anti_inflammatory Antibacterial Antibacterial Assay (MIC Determination) In_Vitro->Antibacterial In_Vivo In Vivo Testing of Active Compounds Antifungal->In_Vivo Anti_inflammatory->In_Vivo Animal_Model Animal Model of Disease (e.g., Paw Edema, Tumor Model) In_Vivo->Animal_Model Lead_Optimization Lead Optimization Animal_Model->Lead_Optimization

Caption: Workflow for evaluating the biological activity of novel imidazoles.

Signaling Pathway: IDO1 Inhibition in Cancer Immunotherapy

G cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tumor Tumor Cells IDO1 IDO1 Enzyme Tumor->IDO1 expresses Kynurenine Kynurenine IDO1->Kynurenine to produce Tryptophan Tryptophan Tryptophan->IDO1 is converted by T_Cell T-Cell Kynurenine->T_Cell acts on Immune_Suppression Immune Suppression T_Cell->Immune_Suppression leading to Inhibitor This compound (Potential IDO1 Inhibitor) Inhibitor->IDO1 inhibits

Caption: Mechanism of IDO1 inhibition by a 4-phenyl-imidazole derivative.

References

Application Notes and Protocols for Testing the Biological Activity of 2-isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-isopropyl-4-phenyl-1H-imidazole is a heterocyclic organic compound containing an imidazole ring substituted with isopropyl and phenyl groups. The imidazole scaffold is a common feature in many biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, antifungal, and anticancer effects.[1][2][3] This document provides detailed protocols to investigate the potential anti-inflammatory and cytotoxic activities of this compound by assessing its effect on cell viability and its inhibitory potential against key inflammatory mediators, cyclooxygenase-2 (COX-2) and p38 MAP kinase.

Assessment of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4][5] The concentration of the dissolved formazan is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding:

    • Seed a human macrophage cell line (e.g., U937) or a relevant cancer cell line (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS).[4]

    • After the incubation period, add 10 µL of the MTT stock solution to each well.[7]

    • Incubate the plate for another 4 hours at 37°C.[7][8]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[7][8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7][8]

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100
0.11.2297.6
11.1894.4
101.0584.0
500.8568.0
1000.6048.0

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9] COX-2 is an inducible isoform that is upregulated during inflammation.[9][10] This fluorometric assay measures the peroxidase activity of COX-2, where the enzyme converts a probe into a highly fluorescent product. The inhibition of this reaction by the test compound is quantified.

Experimental Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.

    • Prepare the COX Assay Buffer, COX Probe, and Arachidonic Acid solution as per the manufacturer's instructions (e.g., from a commercial kit).[10][11]

  • Assay Procedure:

    • In a 96-well white opaque plate, add the following to the respective wells:

      • Enzyme Control: 10 µL of Assay Buffer.

      • Inhibitor Control: 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).[10]

      • Test Compound: 10 µL of this compound at various concentrations.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the reconstituted COX-2 enzyme to all wells except the background control.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes using a fluorescence plate reader.[10][11]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation:

Concentration (µM)Reaction Rate (RFU/min)% Inhibition
Enzyme Control5000
0.145010
137525
1022555
5010080
1005090

In Vitro p38 MAP Kinase Inhibition Assay

Principle: p38 MAP kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and stress, leading to the production of pro-inflammatory mediators.[12][13] This assay measures the ability of this compound to inhibit the phosphorylation of a p38 substrate, such as ATF2. The level of phosphorylated ATF2 is then quantified.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Kinase Assay Buffer.

    • Dilute activated p38 MAP kinase enzyme, the substrate (e.g., ATF2), and ATP to their working concentrations in the Kinase Assay Buffer.

  • Assay Procedure (based on ADP-Glo™ Kinase Assay):

    • In a 384-well plate, add 1 µL of this compound at various concentrations or a known p38 inhibitor (e.g., SB203580).[14]

    • Add 2 µL of the diluted p38 MAP kinase enzyme.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.[12]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of inhibition:

      • % Inhibition = [(Luminescence of No-Inhibitor Control - Luminescence of Test Compound) / Luminescence of No-Inhibitor Control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

Concentration (nM)Luminescence (RLU)% Inhibition
No-Inhibitor Control800000
10750006.25
506000025
1004500043.75
5002000075
1000800090

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound This compound Stock Solution MTT MTT Assay (Cytotoxicity) Compound->MTT COX2 COX-2 Inhibition Assay (Anti-inflammatory) Compound->COX2 p38 p38 MAPK Inhibition Assay (Anti-inflammatory) Compound->p38 Cells Cell Culture (e.g., U937) Cells->MTT IC50_MTT IC50 Calculation (Cell Viability) MTT->IC50_MTT IC50_COX2 IC50 Calculation (COX-2 Inhibition) COX2->IC50_COX2 IC50_p38 IC50 Calculation (p38 Inhibition) p38->IC50_p38

Caption: Experimental workflow for assessing biological activity.

p38_mapk_pathway Stress Inflammatory Stimuli / Stress (e.g., LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylation Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor 2-isopropyl-4-phenyl -1H-imidazole Inhibitor->p38

Caption: p38 MAP Kinase signaling pathway and point of inhibition.

cox2_pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain) PGH2->Prostaglandins Inhibitor 2-isopropyl-4-phenyl -1H-imidazole Inhibitor->COX2

Caption: COX-2 pathway in prostaglandin synthesis.

References

Application Notes and Protocols for High-Throughput Screening of 2-isopropyl-4-phenyl-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: High-Throughput Screening (HTS) Assays for the Identification and Characterization of 2-isopropyl-4-phenyl-1H-imidazole Analogs as p38 MAP Kinase Inhibitors.

Introduction

Substituted imidazole compounds, including this compound analogs, have been identified as potent modulators of various biological targets. A significant area of interest is their potential to inhibit protein kinases, such as the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial mediator of the inflammatory response, making it an attractive target for the development of novel therapeutics for a range of disorders including arthritis and other inflammatory conditions.[1] High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel kinase inhibitors from large compound libraries.[2][3][4]

These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and evaluate this compound analogs that target the p38 MAPK pathway. The described assays are robust, scalable, and suitable for automated screening campaigns.

Target Pathway: p38 MAP Kinase Signaling

The p38 MAPK is a family of serine/threonine kinases that are activated by cellular stressors and inflammatory cytokines.[5][6] Activation of p38 MAPK leads to the phosphorylation of downstream substrates, culminating in the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7] Inhibitors of p38 MAPK can block this signaling cascade, thereby reducing inflammation. Many inhibitors, including pyridinyl imidazoles, target the inactive conformation of the kinase, which can offer advantages in terms of cellular efficacy by avoiding competition with high intracellular ATP concentrations.[1]

p38_signaling_pathway stress Stress / Cytokines mkk MAP2K4/MKKs stress->mkk p38 p38 MAPK (Inactive) mkk->p38 Phosphorylation p38_active p38 MAPK (Active) substrates Downstream Substrates (e.g., ATF-2) p38_active->substrates Phosphorylation cytokines Pro-inflammatory Cytokines (e.g., TNF-α) substrates->cytokines Upregulation inhibitor 2-isopropyl-4-phenyl -1H-imidazole analog inhibitor->p38 Binds to inactive form

Caption: p38 MAPK signaling pathway and inhibitor action.

Biochemical Assay: Fluorescence Polarization (FP) Competition Assay for Inactive p38α MAPK

This assay is designed to identify compounds that bind to the inactive conformation of p38α MAPK. It is a homogeneous, robust, and cost-effective method suitable for HTS.[1][8] The principle relies on the change in polarization of fluorescently labeled tracer molecules upon binding to the larger kinase protein. Unlabeled inhibitor compounds compete with the tracer for binding, leading to a decrease in fluorescence polarization.[4][9]

Experimental Workflow

fp_workflow start Start dispense_kinase Dispense p38α Kinase and Fluorescent Tracer start->dispense_kinase add_compound Add Test Compound (Imidazole Analog) dispense_kinase->add_compound incubate Incubate at RT add_compound->incubate read_fp Read Fluorescence Polarization (mP) incubate->read_fp analyze Analyze Data (Calculate % Inhibition) read_fp->analyze end Identify Hits analyze->end

Caption: Workflow for the p38α Fluorescence Polarization Assay.

Detailed Protocol

Materials:

  • Recombinant human p38α MAPK (inactive)

  • Fluorescein-labeled pyridinylimidazole tracer probe[8]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compounds (this compound analogs) dissolved in DMSO

  • Known p38 inhibitor (e.g., SB202190) as a positive control[7]

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of p38α kinase and fluorescent tracer in assay buffer. The final concentrations should be optimized, but typical values are around 10 nM for the kinase and 5 nM for the tracer.[8]

    • Prepare serial dilutions of the test compounds and controls in DMSO. Then, dilute these into assay buffer to create a 10X working stock. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 2 µL of the 10X test compound solution or control (DMSO for negative control, SB202190 for positive control) to the wells of a 384-well plate.

    • Add 18 µL of the 2X kinase/tracer solution to each well.

    • Final volume in each well will be 20 µL.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader. Excitation wavelength is typically set at 485 nm and emission at 535 nm.

  • Data Analysis:

    • The degree of inhibition is calculated relative to the high (DMSO) and low (saturating concentration of positive control) polarization signals.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.

Data Presentation
Compound IDAnalog StructureMax Inhibition (%)IC50 (µM)
Control (+) SB202190100%0.05
Control (-) DMSO0%N/A
Analog-001 R1=H, R2=CH3DataData
Analog-002 R1=Cl, R2=CH3DataData
Analog-003 R1=F, R2=C2H5DataData

Cell-Based Assay: LPS-Induced TNF-α Release in Macrophages

This assay provides a functional readout of the p38 MAPK pathway inhibition in a cellular context.[10] It measures the ability of the test compounds to suppress the release of the pro-inflammatory cytokine TNF-α from macrophage-like cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[11] Cytokine levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[11]

Experimental Workflow

elisa_workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well Plates start->seed_cells pretreat Pre-treat with Test Compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 4-6 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze Data (Calculate % Inhibition) elisa->analyze end Identify Hits analyze->end

Caption: Workflow for the cell-based TNF-α release assay.

Detailed Protocol

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound analogs) dissolved in DMSO

  • Known p38 inhibitor (e.g., SB202190) as a positive control

  • 96-well tissue culture plates

  • Commercial mouse TNF-α ELISA kit

  • MTT or similar reagent for cell viability assessment

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and controls in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.[12][13][14] Wells for the negative control should receive 10 µL of medium without LPS.

    • Incubate for 4-6 hours at 37°C, 5% CO2.[14]

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for TNF-α measurement.

  • TNF-α Quantification:

    • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Cell Viability Assay (Optional but Recommended):

    • Assess the viability of the remaining cells using an MTT assay to rule out cytotoxicity as the cause of reduced TNF-α levels.

  • Data Analysis:

    • Calculate the concentration of TNF-α from the ELISA standard curve.

    • Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

    • Plot the percent inhibition against compound concentration to determine the EC50 value.

Data Presentation
Compound IDBiochemical IC50 (µM)Cellular EC50 (µM)Max Inhibition of TNF-α Release (%)Cell Viability at 10 µM (%)
Control (+) 0.050.2098%>95%
Control (-) N/AN/A0%100%
Analog-001 DataDataDataData
Analog-002 DataDataDataData
Analog-003 DataDataDataData

Conclusion

The combination of a biochemical fluorescence polarization assay and a cell-based TNF-α release assay provides a robust platform for the high-throughput screening and characterization of this compound analogs as potential p38 MAPK inhibitors. The biochemical assay allows for the direct assessment of compound binding to the target protein, while the cellular assay confirms functional activity in a relevant signaling pathway. This tiered screening approach enables the efficient identification and prioritization of promising lead compounds for further drug development.

References

Purifying 2-Isopropyl-4-Phenyl-1H-Imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, obtaining highly pure 2-isopropyl-4-phenyl-1H-imidazole is crucial for ensuring reliable experimental results and meeting stringent quality standards. This document provides detailed application notes and experimental protocols for the purification of this compound, based on established techniques for structurally related imidazole derivatives.

Application Notes

This compound is a disubstituted imidazole derivative. The purification strategy for such compounds typically involves the removal of unreacted starting materials, catalysts, and side-products from the synthesis. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective techniques for this class of compounds are recrystallization and column chromatography.

Recrystallization is a cost-effective and scalable method, often preferred in industrial settings. It relies on the difference in solubility of the compound and its impurities in a given solvent or solvent system. For 2,4-disubstituted imidazoles, a combination of a moderately polar solvent and a non-polar anti-solvent is often effective. One study demonstrated that imidazoles could be isolated in 83-91% yield with >95% purity without the need for column chromatography.[1]

Column chromatography is a highly versatile and powerful technique for separating compounds with different polarities. It is particularly useful for challenging separations where recrystallization is ineffective or for obtaining very high purity on a smaller scale. For imidazole derivatives, silica gel is a common stationary phase, with elution systems typically consisting of a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate).

Due to the absence of specific published data for the purification of this compound, the following protocols are based on methods proven to be effective for analogous 2,4-disubstituted imidazoles. The quantitative data presented is representative of what can be expected for this class of compounds.

Quantitative Data Summary

The following table summarizes typical yields and purity levels achieved for the purification of analogous 2,4-disubstituted imidazoles using different techniques. This data provides a benchmark for the purification of this compound.

Purification TechniqueCompound ClassSolvents/EluentsTypical YieldTypical PurityReference
Recrystallization2,4-Disubstituted ImidazolesIsopropyl ether/Hexanes (1:1)82.7%>99% (by HPLC)[1]
Column Chromatography2,4-Disubstituted 5-NitroimidazolesSilica Gel, Petroleum ether/Ethyl acetate (9:1)Not specifiedHigh[2]
RecrystallizationSubstituted Phenyl IndoloimidazolesMethanolNot specifiedHigh
CrystallizationGeneral ImidazolesMethanol, Benzene, Toluene, Diethyl etherNot specifiedHigh[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a scalable method for the purification of 2,4-disubstituted imidazoles.[1]

1. Materials:

  • Crude this compound
  • Isopropyl ether
  • Hexanes
  • Erlenmeyer flask
  • Heating plate with magnetic stirrer
  • Buchner funnel and filter paper
  • Vacuum flask

2. Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent in an Erlenmeyer flask. Based on similar compounds, a moderately polar solvent like ethyl acetate or acetone could be a good starting point. Gentle heating may be required.
  • Once dissolved, remove the solution from the heat.
  • Slowly add a non-polar anti-solvent, such as an isopropyl ether/hexanes (1:1) mixture, until the solution becomes slightly turbid.
  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Buchner funnel.
  • Wash the collected crystals with a small amount of cold anti-solvent (isopropyl ether/hexanes mixture).
  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is a general procedure for the purification of imidazole derivatives using silica gel chromatography.[2]

1. Materials:

  • Crude this compound
  • Silica gel (60-120 mesh)
  • Petroleum ether (or hexanes)
  • Ethyl acetate
  • Chromatography column
  • Collection tubes
  • Thin Layer Chromatography (TLC) plates and chamber
  • UV lamp

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully add the dried silica with the adsorbed sample to the top of the column.
  • Elution: Begin elution with a non-polar solvent system, such as petroleum ether with a small percentage of ethyl acetate (e.g., 95:5).
  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15).
  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
  • Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.
  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the logical workflow for the purification of this compound.

Purification_Workflow cluster_start Starting Material cluster_decision Method Selection cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol cluster_end Final Product crude Crude this compound decision Purity Requirement & Scale crude->decision dissolve Dissolve in Minimal Hot Solvent decision->dissolve High Scale / Moderate Purity pack Pack Silica Gel Column decision->pack Low Scale / High Purity add_anti Add Anti-solvent dissolve->add_anti cool Cool to Crystallize add_anti->cool filter_wash Filter and Wash Crystals cool->filter_wash pure_product Pure this compound filter_wash->pure_product load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect & Analyze Fractions (TLC) elute->collect collect->pure_product

Caption: Logical workflow for the purification of this compound.

Recrystallization_Detail start Crude Product in Flask step1 Add minimal hot solvent (e.g., Ethyl Acetate) start->step1 step2 Slowly add anti-solvent (e.g., Isopropyl ether/Hexanes) step1->step2 step3 Cool solution slowly, then place in ice bath step2->step3 step4 Vacuum filter crystals step3->step4 step5 Wash with cold anti-solvent step4->step5 end Dry purified crystals under vacuum step5->end

Caption: Detailed experimental workflow for recrystallization.

Chromatography_Detail start Prepare Silica Slurry & Pack Column step1 Adsorb crude product onto silica start->step1 step2 Load sample onto packed column step1->step2 step3 Elute with increasing solvent polarity step2->step3 step4 Collect fractions step3->step4 step5 Monitor fractions by TLC step4->step5 step6 Combine pure fractions & evaporate solvent step5->step6 end Obtain purified product step6->end

Caption: Detailed experimental workflow for column chromatography.

References

Application Notes and Protocols for the Analytical Detection of 2-isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-isopropyl-4-phenyl-1H-imidazole in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a crucial feature in many pharmaceutical compounds.[1] Accurate and sensitive analytical methods are therefore essential for its detection and quantification in research and pharmaceutical applications. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques, adapted from established methods for similar imidazole-containing compounds.[2][3][4]

Analytical Methods Overview

Several analytical techniques can be employed for the analysis of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification vs. quantitative determination).

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is a robust technique for the quantification of imidazole derivatives in various samples, including biological fluids.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and sensitivity, making it suitable for the detection of imidazole-like compounds, sometimes requiring derivatization to improve volatility.[2]

  • Spectroscopic Methods: Techniques such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural characterization and identification of the compound.[6][7]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methods developed for the analysis of various imidazole derivatives.[5][8]

Principle

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Materials and Reagents
  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium formate (for mobile phase modification)

  • Phosphate buffer

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup[4]

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Collection extraction Solid Phase Extraction (SPE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Reporting quantification->report

Caption: HPLC analysis workflow from sample preparation to data reporting.
Detailed Protocol

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation (Solid Phase Extraction):

    • Condition an Oasis HLB SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with an appropriate solvent like methanol or acetonitrile.[4]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20, v/v) with 0.1% formic acid.[4][8] Isocratic or gradient elution can be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.[8]

    • Column Temperature: 25-35 °C.[5]

    • Injection Volume: 10-20 µL.[4][5]

    • Detection Wavelength: Scan for maximum absorbance, likely around 210-220 nm based on similar compounds.[5][8]

  • Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Quantify the analyte using the calibration curve generated from the standards.

Anticipated Performance Characteristics

The following table summarizes the expected performance characteristics of the HPLC method, based on data from the analysis of other imidazole derivatives.[3][8]

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Precision (RSD)< 5%
Accuracy (Recovery)85 - 115%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established GC-MS methods for the analysis of imidazole compounds.[2] Derivatization may be necessary to enhance the volatility of this compound.

Principle

GC separates volatile compounds in a heated column, and the MS detector fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Materials and Reagents
  • This compound standard

  • Derivatizing agent (e.g., isobutyl chloroformate)[2]

  • Organic solvents (e.g., acetonitrile, pyridine, anhydrous ethanol)[2]

  • Helium (carrier gas)

Instrumentation
  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms).

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample extraction Solvent Extraction sample->extraction derivatization Derivatization extraction->derivatization injection Injection into GC-MS derivatization->injection separation GC Separation injection->separation detection MS Detection separation->detection tic Total Ion Chromatogram detection->tic mass_spec Mass Spectrum Analysis tic->mass_spec quant Quantification mass_spec->quant

Caption: GC-MS analysis workflow including a derivatization step.
Detailed Protocol

  • Standard and Sample Derivatization:

    • To a solution of the extracted sample or standard in acetonitrile, add pyridine, anhydrous ethanol, and isobutyl chloroformate.[2]

    • The amounts of each reagent need to be optimized for this compound.[2]

    • Vortex and allow the reaction to proceed.

  • GC-MS Conditions:

    • Injector Temperature: 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. For quantification, use the area of a characteristic ion peak and a calibration curve.

Anticipated Performance Characteristics

The following table shows the expected performance of the GC-MS method, extrapolated from data for similar imidazole compounds.[2]

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 - 1 µg/mL
Limit of Quantification (LOQ)0.2 - 2 µg/mL
Precision (RSD)< 10%

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and structure of this compound.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, providing a "fingerprint" of the compound.

  • Protocol: Acquire the IR spectrum of the pure compound using a KBr pellet or as a thin film.

  • Expected Absorptions: Look for characteristic peaks for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching in the imidazole and phenyl rings (around 1400-1600 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

  • Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Expected Signals:

    • ¹H NMR: Expect signals for the imidazole ring protons, the phenyl group protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet).[7]

    • ¹³C NMR: Expect distinct signals for each carbon atom in the imidazole, phenyl, and isopropyl groups.[7]

Logical Relationship for Structural Confirmation

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Confirmed Structure of this compound nmr->structure ir->structure ms->structure

Caption: Logical workflow for the structural confirmation of the synthesized compound.

References

Troubleshooting & Optimization

troubleshooting common issues in 2-isopropyl-4-phenyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-isopropyl-4-phenyl-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method is the Debus-Radziszewski imidazole synthesis. This is a multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (phenylglyoxal), an aldehyde (isobutyraldehyde), and ammonia.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the Debus-Radziszewski synthesis are a known issue.[3] Several factors can contribute to this:

  • Reaction Conditions: Conventional heating methods often require long reaction times and can lead to lower yields.[3] The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times, often from hours to minutes.[3][4][5]

  • Catalyst: The choice of catalyst can greatly influence the reaction outcome. While the reaction can proceed without a catalyst, using a Lewis acid or a solid-supported acid catalyst can enhance the electrophilicity of the carbonyls and improve yields.[3]

  • Purity of Reagents: Ensure the purity of your starting materials, particularly the isobutyraldehyde, as impurities can lead to side reactions.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of ammonia is typically used to drive the reaction forward.

Q3: I am observing significant impurity formation in my crude product. What are the likely side products?

A3: Side reactions are common in multi-component reactions.[6] Potential side products in this synthesis may include:

  • Self-condensation of Isobutyraldehyde: Aldehydes can undergo self-condensation reactions, especially under basic or acidic conditions.

  • Incomplete Cyclization: The intermediate diimine may not fully react with the aldehyde, leading to acyclic byproducts.

  • Oxidation Products: If the reaction is exposed to air for extended periods at high temperatures, oxidation of the imidazole ring or other functional groups can occur.

Q4: What is the best method for purifying the final product?

A4: Purification of imidazole derivatives is typically achieved through recrystallization or column chromatography.

  • Recrystallization: The choice of solvent is critical for effective purification by recrystallization. A systematic approach to solvent selection is recommended to maximize yield and purity.[7] Common solvents for recrystallizing imidazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is effective. A solvent system of ethyl acetate and hexanes is a good starting point for eluting the product. The polarity of the solvent system can be adjusted based on the TLC analysis of the crude mixture.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient reaction conditions.Switch from conventional heating to microwave-assisted synthesis to improve reaction kinetics and yield.[3][4][5]
Inactive catalyst or lack of catalyst.Introduce a Lewis acid catalyst (e.g., ZnCl₂) or a solid-supported acid catalyst to enhance the reaction rate.[3]
Impure reagents.Ensure the purity of starting materials, especially isobutyraldehyde, by distillation if necessary.
Formation of Multiple Products (as seen on TLC) Side reactions due to prolonged reaction time or high temperature.Reduce the reaction time by using microwave irradiation. Optimize the reaction temperature to minimize side product formation.
Incorrect stoichiometry.Carefully control the molar ratios of the reactants. A slight excess of ammonium acetate can be beneficial.
Difficulty in Product Isolation Product is an oil or does not precipitate.Attempt to form a salt of the imidazole (e.g., hydrochloride or tosylate) to induce crystallization.
Product co-elutes with impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution from low to high polarity may be necessary. Consider using a different stationary phase if separation on silica gel is poor.
Product Purity is Low After Purification Incomplete removal of starting materials or byproducts.Repeat the purification step. For recrystallization, try a different solvent or solvent mixture. For column chromatography, use a longer column or a shallower solvent gradient.
Tautomerization leading to broad NMR signals.Tautomerization is a known phenomenon in imidazoles which can complicate NMR analysis.[8] Acquiring spectra at different temperatures or using solid-state NMR may be necessary for full characterization.

Experimental Protocols

A detailed experimental protocol for the synthesis of a similar compound, 2-aryl-4-phenyl-1H-imidazole, can be adapted for this synthesis.

Microwave-Assisted Synthesis of this compound:

  • In a microwave-safe reaction vessel, combine phenylglyoxal (1 mmol), isobutyraldehyde (1 mmol), and a threefold excess of ammonium acetate (3 mmol).

  • Add a suitable solvent such as methanol (2 mL).

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for Synthesis

experimental_workflow reagents Reagents: Phenylglyoxal Isobutyraldehyde Ammonium Acetate mixing Mix Reagents in Solvent reagents->mixing reaction Microwave Irradiation mixing->reaction workup Precipitation in Water reaction->workup filtration Filtration and Washing workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification product This compound purification->product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst start->check_catalyst sub_conditions1 Using Conventional Heating? check_conditions->sub_conditions1 sub_reagents1 Impure Aldehyde? check_reagents->sub_reagents1 sub_catalyst1 No Catalyst Used? check_catalyst->sub_catalyst1 sub_conditions2 Switch to Microwave Synthesis sub_conditions1->sub_conditions2 Yes sub_reagents2 Purify Aldehyde sub_reagents1->sub_reagents2 Yes sub_catalyst2 Add Lewis Acid Catalyst sub_catalyst1->sub_catalyst2 Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

optimizing reaction conditions for 2-isopropyl-4-phenyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-isopropyl-4-phenyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for the synthesis of substituted imidazoles, adaptable for this compound, include the Radiszewski synthesis and its variations, as well as multi-component reactions. The Radiszewski synthesis typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] For the target molecule, this would involve 1-phenyl-1,2-propanedione (or a similar precursor), isobutyraldehyde, and an ammonia source. Another common approach involves the reaction of an α-haloketone with an amidine.[2]

Q2: I am observing a very low yield. What are the potential causes?

A2: Low yields in imidazole synthesis are a common issue.[2] Potential causes include:

  • Suboptimal Reaction Temperature: The reaction temperature might be too low, leading to a sluggish reaction, or too high, causing decomposition of reactants or products.

  • Incorrect Stoichiometry: The molar ratios of the reactants are crucial. An excess or deficit of one component can lead to the formation of side products and incomplete conversion.

  • Inefficient Catalyst or Reagent: The choice and quality of the catalyst or reagents, such as the ammonia source (e.g., ammonium acetate, formamide), can significantly impact the yield.[3]

  • Poor Solvent Choice: The solubility of starting materials can be a limiting factor. Protic solvents like methanol or ethanol can sometimes result in lower yields compared to higher boiling point solvents like DMF or glycerol, depending on the specific reaction.[3]

  • Presence of Water: While some syntheses tolerate water, others require anhydrous conditions. Moisture can interfere with the reaction mechanism.

Q3: What are the likely impurities in my final product and how can I remove them?

A3: Common impurities can include unreacted starting materials, such as the aldehyde or the dicarbonyl compound, and side products from competing reactions. One possible side product is the formation of 2-aroyl-4(5)-arylimidazoles depending on the reaction conditions.[4] Purification is typically achieved through column chromatography on silica gel.[5] Recrystallization from a suitable solvent system can also be an effective method for purification.[6] The choice of eluent for chromatography and solvent for recrystallization will depend on the polarity of the impurities.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be advantageous for the preparation of imidazole derivatives.[1] It can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC.
Inactive catalyst or reagents.Use freshly opened or purified reagents. Ensure the catalyst (if any) is active.
Incorrect pH of the reaction mixture.For reactions involving ammonia sources like ammonium acetate, the in-situ formation of ammonia is pH-dependent. Ensure the conditions favor the desired reaction pathway.
Formation of Multiple Products (as seen on TLC) Reaction temperature is too high, leading to side reactions.Lower the reaction temperature. Consider a stepwise addition of reagents.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the starting materials. A 1:1:2 ratio of dicarbonyl:aldehyde:ammonia source is a common starting point for Radiszewski-type reactions.
Presence of oxygen leading to oxidative side products.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an intractable oil or difficult to crystallize Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum.
Presence of impurities.Purify the crude product using column chromatography before attempting crystallization.
The product may be amorphous or have a low melting point.If the product is pure (confirmed by NMR, MS), it may exist as an oil at room temperature.
Reaction has stalled (no further conversion of starting materials) Reagents have been consumed or have degraded.Add a fresh portion of the limiting reagent or catalyst.
The reaction may have reached equilibrium.If feasible, try to remove a byproduct (e.g., water) to drive the reaction forward.

Experimental Protocols

Protocol 1: Radiszewski-type Synthesis

This protocol is a general guideline and may require optimization.

Reactants:

  • 1-phenyl-1,2-propanedione

  • Isobutyraldehyde

  • Ammonium acetate (as ammonia source)

  • Glacial acetic acid (as solvent and catalyst)

Procedure:

  • To a solution of 1-phenyl-1,2-propanedione (1.0 eq) in glacial acetic acid, add isobutyraldehyde (1.1 eq) and ammonium acetate (2.5 eq).

  • Heat the reaction mixture to reflux (around 120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Microwave-Assisted Synthesis

Reactants:

  • α-Bromo-phenylacetone (or 2-bromo-1-phenylpropan-1-one)

  • Isobutyramidine hydrochloride

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., DMF or ethanol)

Procedure:

  • In a microwave-safe reaction vessel, combine α-bromo-phenylacetone (1.0 eq), isobutyramidine hydrochloride (1.2 eq), and sodium carbonate (2.5 eq) in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 120-150°C for 10-30 minutes (power and time may need optimization).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazole Synthesis

Method Solvent Temperature (°C) Time (h) Typical Yield (%) Reference
Conventional HeatingGlacial Acetic Acid1202-440-60General Radiszewski
Conventional HeatingEthanol (reflux)~785Low[3]
Conventional HeatingGlycerol902-370-90[3]
Microwave-AssistedDMF1500.25-0.560-85General Microwave Synthesis

Note: Yields are approximate and highly dependent on the specific substrates and reaction scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Reactants (Diketone, Aldehyde, Ammonia Source) solvent 2. Add Solvent (e.g., Acetic Acid) reactants->solvent heating 3. Heat Mixture (Conventional or Microwave) solvent->heating monitoring 4. Monitor by TLC heating->monitoring Check for completion quench 5. Quench & Neutralize monitoring->quench extract 6. Extraction quench->extract dry 7. Dry & Concentrate extract->dry chromatography 8. Column Chromatography dry->chromatography characterization 9. Characterization (NMR, MS) chromatography->characterization

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_temp Temperature Check cluster_reagents Reagent Check cluster_solvent Solvent Check start Low Yield Observed temp_check Is temperature optimal? start->temp_check temp_too_low Increase temperature. Monitor reaction. temp_check->temp_too_low No temp_too_high Decrease temperature. Check for degradation. temp_check->temp_too_high No reagent_check Are reagents pure and stoichiometry correct? temp_check->reagent_check Yes end_node Re-run Optimized Reaction temp_too_low->end_node temp_too_high->end_node reagent_issue Use fresh reagents. Verify molar ratios. reagent_check->reagent_issue No solvent_check Is the solvent appropriate? reagent_check->solvent_check Yes reagent_issue->end_node solvent_issue Consider alternative solvents (e.g., Glycerol, DMF). solvent_check->solvent_issue No solvent_check->end_node Yes solvent_issue->end_node

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of 2-Isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-isopropyl-4-phenyl-1H-imidazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure the purity and reactivity of your starting materials. Isobutyraldehyde can oxidize over time, and phenylglyoxal monohydrate can dehydrate. It is advisable to use freshly opened or purified reagents.

    • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure the temperature is maintained consistently within the optimal range. Prolonged reaction times at high temperatures can lead to byproduct formation and degradation of the product.

    • Ammonia Source: The concentration and quality of the ammonia source (e.g., ammonium acetate, aqueous ammonia) are critical. Ensure the correct molar excess is used to drive the reaction forward.

    • Solvent: The choice of solvent can significantly impact the reaction. While methanol or ethanol are commonly used, exploring other polar solvents might be beneficial if yields are consistently low.

    Troubleshooting Steps & Recommended Adjustments:

    ParameterStandard ConditionRecommended Adjustment for Low Yield
    Temperature 60-80 °COptimize in 5 °C increments.
    Reaction Time 4-8 hoursMonitor by TLC; avoid unnecessarily long times.
    Ammonium Acetate 3-5 equivalentsIncrease to 5-7 equivalents.
    Solvent Methanol/EthanolConsider a trial with glacial acetic acid.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on TLC analysis, indicating the presence of significant impurities. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a common issue in imidazole synthesis. The primary impurities are often self-condensation products of the aldehyde and unreacted starting materials.

    • Minimizing Impurities:

      • Order of Addition: A slow, dropwise addition of phenylglyoxal monohydrate to the mixture of isobutyraldehyde and ammonium acetate can minimize self-condensation reactions.

      • Temperature Control: Maintaining a stable reaction temperature is crucial. Excursions to higher temperatures can promote side reactions.

      • Stoichiometry: Precise measurement of reactants is essential. An excess of the aldehyde can lead to the formation of polymeric byproducts.

    Common Byproducts and Their Prevention:

    ByproductPotential CausePrevention Strategy
    Self-condensation of PhenylglyoxalRapid addition, high temp.Slow, controlled addition of phenylglyoxal.
    Unreacted Starting MaterialsInsufficient reaction timeMonitor reaction progress via TLC.
    Polymeric materialsExcess aldehyde, high temp.Use precise stoichiometry, maintain temp.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification techniques?

  • Answer: Purification of imidazole derivatives can be challenging due to their polarity and potential for salt formation.

    • Crystallization: This is the most common and effective method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. The crude product should be dissolved in a minimum amount of the more polar solvent, and the less polar solvent should be added dropwise until turbidity is observed, followed by cooling.

    • Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended.

    • Acid-Base Extraction: Imidazoles are basic and can be protonated to form salts. Dissolving the crude mixture in an organic solvent and extracting with a dilute acid (e.g., 1M HCl) can separate the basic imidazole product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound typically follows the Radiszewski synthesis. This involves the condensation of a dicarbonyl compound (phenylglyoxal), an aldehyde (isobutyraldehyde), and ammonia (from ammonium acetate). The mechanism involves the initial formation of an imine from the aldehyde and ammonia, followed by condensation with the dicarbonyl compound and subsequent cyclization and aromatization to form the imidazole ring.

Q2: Are there any alternative synthetic routes to improve the yield?

A2: Yes, several alternative methods can be explored:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

  • Use of Catalysts: While the traditional method does not always require a catalyst, Lewis acids or solid acid catalysts can sometimes enhance the reaction rate and selectivity.

  • Ultrasound-Assisted Synthesis: Sonication has been shown to be an effective green chemistry approach for the synthesis of some imidazole derivatives, potentially leading to higher yields and shorter reaction times.[1]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent quality.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenylglyoxal monohydrate152.151.52 g0.01
Isobutyraldehyde72.110.72 g0.01
Ammonium Acetate77.083.85 g0.05
Methanol32.0420 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ammonium acetate (3.85 g, 0.05 mol) and methanol (20 mL).

  • Stir the mixture until the ammonium acetate is completely dissolved.

  • Add isobutyraldehyde (0.72 g, 0.01 mol) to the solution.

  • In a separate beaker, dissolve phenylglyoxal monohydrate (1.52 g, 0.01 mol) in a minimum amount of methanol.

  • Slowly add the phenylglyoxal solution dropwise to the reaction mixture over 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water, which should result in the precipitation of the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Ammonium Acetate in Methanol B Add Isobutyraldehyde A->B D Slowly Add Phenylglyoxal Solution B->D C Prepare Phenylglyoxal Solution C->D E Reflux for 4-6 hours D->E F Monitor by TLC E->F G Cool and Precipitate in Water F->G Reaction Complete H Filter and Dry G->H I Recrystallize H->I troubleshooting_logic Start Low Yield Issue Reagents Check Reagent Quality Start->Reagents Conditions Verify Reaction Conditions Reagents->Conditions Reagents OK Purify_Reagents Purify/Replace Reagents Reagents->Purify_Reagents Reagents Suspect Stoichiometry Confirm Stoichiometry Conditions->Stoichiometry Conditions OK Optimize_Temp Optimize Temperature Conditions->Optimize_Temp Temp Issue Optimize_Time Optimize Time Conditions->Optimize_Time Time Issue Increase_Ammonia Increase Ammonia Source Stoichiometry->Increase_Ammonia Stoichiometry OK

References

Technical Support Center: Synthesis of 2-Isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-isopropyl-4-phenyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is a variation of the Debus-Radziszewski reaction. This is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound (like phenylglyoxal or its derivatives), an aldehyde (isobutyraldehyde in this case), and a source of ammonia (commonly ammonium acetate).[1][2][3][4]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The synthesis is generally a one-pot reaction utilizing:

  • Phenylglyoxal monohydrate (or a similar α-dicarbonyl compound) to provide the 4-phenyl-imidazole backbone.

  • Isobutyraldehyde to form the 2-isopropyl group.

  • Ammonium acetate as the ammonia source and catalyst.

  • A suitable solvent, often a protic solvent like ethanol or acetic acid.

Q3: What are the major challenges I might face during this synthesis?

A3: Common issues include low product yield, the formation of viscous, resinous byproducts that complicate purification, and incomplete reactions.[1] Optimizing reaction conditions such as temperature, reaction time, and the choice of catalyst can help mitigate these problems.

Q4: Are there alternative synthetic routes?

A4: Yes, other methods for synthesizing substituted imidazoles exist, such as the condensation of α-haloketones with amidines. However, for the specific substitution pattern of this compound, the Radziszewski-type reaction is often the most direct approach.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at excessively high temperatures. 2. Inefficient Catalyst: The acidic nature of the catalyst can be crucial. 3. Incomplete Reaction: Insufficient reaction time. 4. Moisture in Reagents: Water can interfere with the reaction intermediates.1. Optimize Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Refluxing in ethanol or acetic acid is a common starting point. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1] 2. Catalyst Screening: While ammonium acetate often suffices, other catalysts like silica-supported sulfuric acid, or various Lewis acids can be explored to improve yields.[5] 3. Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed. 4. Use Anhydrous Reagents: Ensure all reagents and solvents are dry.
Formation of Dark, Resinous Byproducts 1. Polymerization of Aldehyde: Aldehydes, especially under acidic or basic conditions and heat, can self-condense or polymerize. 2. Complex Side Reactions: The multi-component nature of the reaction can lead to various competing pathways.1. Control Reagent Addition: Add the isobutyraldehyde slowly to the reaction mixture to maintain a low concentration. 2. Use a Milder Solvent/Catalyst System: Consider using a less harsh acidic catalyst or a different solvent system to minimize side reactions. 3. Purification: These byproducts are often non-volatile. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Difficulty in Product Isolation and Purification 1. Product is an Oil or Low-Melting Solid: This can make crystallization challenging. 2. Presence of Polar Impurities: Byproducts may have similar polarity to the desired product, complicating chromatographic separation.1. Salt Formation: Convert the imidazole product to its salt (e.g., hydrochloride or tosylate) to induce crystallization. The free base can be regenerated by treatment with a base. 2. Solvent Extraction: Perform a thorough work-up with solvent extractions to remove highly polar or non-polar impurities before attempting crystallization or chromatography. 3. Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective.
Inconsistent Results 1. Variability in Reagent Quality: Purity of starting materials can significantly impact the reaction outcome. 2. Atmospheric Conditions: The reaction may be sensitive to air or moisture.1. Use High-Purity Reagents: Ensure the purity of phenylglyoxal and isobutyraldehyde. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions with atmospheric components.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the Radziszewski reaction for the synthesis of substituted imidazoles.

Materials:

  • Phenylglyoxal monohydrate

  • Isobutyraldehyde

  • Ammonium acetate

  • Glacial acetic acid or ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylglyoxal monohydrate (1 equivalent) and a molar excess of ammonium acetate (e.g., 3-5 equivalents) in glacial acetic acid or ethanol.

  • To this solution, add isobutyraldehyde (1-1.2 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and maintain this temperature for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway Phenylglyoxal Phenylglyoxal Diimine Diimine Intermediate Phenylglyoxal->Diimine + Ammonia Side_Products Resinous Byproducts (e.g., Aldol condensation products, polymerization) Phenylglyoxal->Side_Products Isobutyraldehyde Isobutyraldehyde Imidazole This compound Isobutyraldehyde->Imidazole Isobutyraldehyde->Side_Products Self-condensation Ammonia Ammonia (from Ammonium Acetate) Ammonia->Diimine Diimine->Imidazole + Isobutyraldehyde

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield / Impure Product? Start->Problem Check_Temp Check Reaction Temperature Problem->Check_Temp Yes Success Successful Synthesis Problem->Success No Optimize_Temp Adjust Temperature (e.g., increase or use microwave) Check_Temp->Optimize_Temp Check_Time Check Reaction Time Optimize_Time Extend Reaction Time (Monitor by TLC) Check_Time->Optimize_Time Check_Reagents Check Reagent Purity & Stoichiometry Optimize_Reagents Use Pure Reagents Adjust Stoichiometry Check_Reagents->Optimize_Reagents Check_Purification Optimize Purification Optimize_Purification_Steps Recrystallization with different solvents / Column Chromatography Check_Purification->Optimize_Purification_Steps Optimize_Temp->Check_Time Failure Consult Further Literature Optimize_Temp->Failure Optimize_Time->Check_Reagents Optimize_Time->Failure Optimize_Reagents->Check_Purification Optimize_Reagents->Failure Optimize_Purification_Steps->Problem Re-evaluate Optimize_Purification_Steps->Success Purity Improved

References

Technical Support Center: Purification of 2-isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-isopropyl-4-phenyl-1H-imidazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Problem 1: Low yield after crude purification.

Potential Cause Recommended Solution
Incomplete Reaction: The synthesis of the imidazole may not have gone to completion, leaving significant amounts of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Side Reactions: Formation of by-products such as oxazoles can reduce the yield of the desired imidazole.[1]Use a large excess of the amine source (e.g., ammonia or an ammonium salt) and maintain alkaline reaction conditions to favor imidazole formation over oxazole formation.[1]
Product Loss During Work-up: The product may be partially lost during aqueous extraction due to its polarity.Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Precipitation Issues: The product may not have fully precipitated from the reaction mixture if crystallization is used for initial isolation.Cool the reaction mixture to a lower temperature (e.g., 0-4 °C) and allow sufficient time for complete crystallization. Add a small seed crystal to induce precipitation if necessary.

Problem 2: Persistent impurities observed by TLC/HPLC after initial purification.

Potential Cause Recommended Solution
Co-eluting Impurities in Column Chromatography: An impurity may have a similar polarity to the product, making separation difficult.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Unreacted Starting Materials: Starting materials like benzil or isobutyraldehyde may remain in the product.Improve the purification protocol. A second chromatographic purification or recrystallization may be required.
Structurally Similar By-products: Formation of regioisomers or other closely related imidazole derivatives.Employ high-performance liquid chromatography (HPLC) for purification if the impurities are difficult to remove by standard column chromatography.
Contamination from Solvents or Reagents: Impurities from the solvents or reagents used in the synthesis or purification.Use high-purity, distilled solvents and high-quality reagents.

Problem 3: Oily product obtained after solvent removal.

Potential Cause Recommended Solution
Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) may be trapped in the product.Use a high-vacuum pump to remove residual solvents. Co-evaporation with a lower-boiling point solvent like dichloromethane or toluene can also be effective.
Presence of Low-Melting Impurities: The presence of impurities can lower the melting point of the final product, causing it to be an oil or a waxy solid.Further purify the product using column chromatography or recrystallization to remove the impurities.
Hygroscopic Nature: The product may be absorbing moisture from the atmosphere.Handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the likely impurities?

A common method for synthesizing substituted imidazoles is the Radziszewski synthesis or variations thereof.[2] For this compound, this would typically involve the reaction of benzil (a 1,2-dicarbonyl compound), isobutyraldehyde, and a source of ammonia, such as ammonium acetate.

Potential impurities include:

  • Unreacted starting materials: Benzil, isobutyraldehyde.

  • Side-products: Oxazole derivatives can form as byproducts.[1]

  • Over-alkylation or other side reactions: Depending on the reaction conditions, minor by-products from undesired condensation reactions can occur.

Q2: What are the recommended solvent systems for column chromatography of this compound?

For silica gel column chromatography, a good starting point is a non-polar/polar solvent system. A gradient elution is often effective.

Solvent System Typical Gradient
Hexane / Ethyl AcetateStart with 100% Hexane and gradually increase the proportion of Ethyl Acetate to 20-30%.
Dichloromethane / MethanolStart with 100% Dichloromethane and gradually add Methanol up to 5%.

The optimal solvent system should be determined by preliminary TLC analysis.

Q3: Can I use recrystallization to purify this compound? If so, what solvents are recommended?

Yes, recrystallization can be an effective purification method, particularly for removing less soluble or more soluble impurities. The choice of solvent is critical and needs to be determined experimentally.

Recommended Solvents to Screen:

  • Isopropanol

  • Ethanol/Water mixture

  • Ethyl Acetate/Hexane mixture

  • Toluene

The ideal recrystallization solvent will dissolve the compound when hot but result in poor solubility when cold.

Q4: My purified product shows a broad melting point. What does this indicate?

A broad melting point range is typically an indication of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Q5: How should I store the purified this compound?

Substituted imidazoles are generally stable compounds. However, to prevent degradation, it is recommended to store the purified product in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., in a vial purged with nitrogen or argon) can also help to prevent slow oxidation or reaction with atmospheric moisture.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the initial solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2 hexane/ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimum of a hot potential recrystallization solvent (e.g., isopropanol).

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Crystal Formation: If crystals form, it is a suitable solvent. If no crystals form, the compound may be too soluble. If the compound does not dissolve in the hot solvent, it is not soluble enough.

  • Recrystallization: Dissolve the bulk of the impure product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Work-up start->workup Initial Isolation chromatography Column Chromatography workup->chromatography Primary Purification analysis Purity Check (TLC/HPLC/NMR) chromatography->analysis recrystallization Recrystallization recrystallization->analysis Re-assess Purity analysis->recrystallization Impure pure_product Pure Product analysis->pure_product Pure

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Tree cluster_problem Identify the Problem cluster_solution Potential Solutions start Impure Product After Initial Purification oily_product Product is an oil? start->oily_product multiple_spots Multiple spots on TLC? start->multiple_spots oily_product->multiple_spots No high_vac High vacuum drying / Co-evaporation oily_product->high_vac Yes recrystallize Recrystallization multiple_spots->recrystallize Spots well separated column Optimize Column Chromatography multiple_spots->column Spots close together check_solvents Check solvent purity multiple_spots->check_solvents Unexpected spots

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Stability of 2-isopropyl-4-phenyl-1H-imidazole and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropyl-4-phenyl-1H-imidazole and its derivatives. The information is designed to address common stability issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. PhotodegradationPrepare and handle solutions under light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil). Compare chromatograms of samples prepared under light and in the dark.
Oxidative degradationDegas solvents before use. Consider adding an antioxidant (e.g., BHT, Vitamin E) if compatible with your experimental system.
Reaction with solvent or impuritiesEnsure the use of high-purity, fresh solvents. Check for reactive impurities in your starting material or solvents.
Loss of compound potency over time in solution. HydrolysisInvestigate the pH stability of your compound. Buffer your solutions to a pH where the compound is most stable. Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C).
Thermal degradationAvoid high temperatures during sample preparation and storage. Perform a thermal stress study to determine the temperature sensitivity of your compound.
Discoloration of the solid compound upon storage. Oxidation or photodegradationStore the solid compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.
Inconsistent results between experimental batches. Variable storage conditionsStandardize storage conditions for all samples, including temperature, light exposure, and atmosphere.
Inconsistent sample preparationEnsure consistent use of solvents, pH, and handling procedures for all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues for imidazole derivatives like this compound?

A1: Imidazole-containing compounds can be susceptible to several degradation pathways. The most common stability issues include:

  • Oxidation: The electron-rich imidazole ring can be prone to oxidation, especially when exposed to air, peroxides, or metal ions.[1]

  • Photodegradation: Exposure to UV or high-intensity visible light can lead to the formation of degradation products.[1]

  • Hydrolysis: The imidazole ring is generally stable to hydrolysis, but substituents on the ring or the rest of the molecule may be susceptible to acid or base-catalyzed hydrolysis.[1][2]

Q2: How can I prevent the degradation of my this compound compound in solution?

A2: To minimize degradation in solution, consider the following precautions:

  • Light Protection: Use amber glassware or wrap your containers in aluminum foil to protect from light.

  • Inert Atmosphere: Purge your solutions and the headspace of your storage container with an inert gas like nitrogen or argon to prevent oxidation.

  • pH Control: If your compound shows pH-dependent stability, use buffers to maintain a pH at which it is most stable.

  • Low Temperature Storage: Store solutions at reduced temperatures (e.g., in a refrigerator or freezer) to slow down degradation kinetics.

  • Use of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant can prevent oxidative degradation.

Q3: What conditions are typically used in a forced degradation study for an imidazole derivative?

A3: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound.[3][4] Typical conditions, as recommended by ICH guidelines, include:[4]

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).[2]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[2]

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Heating the solid or solution at elevated temperatures (e.g., 60-100 °C).

  • Photostability: Exposing the solid or solution to a combination of UV and visible light, as per ICH Q1B guidelines.[4]

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.[1]

Experimental Protocols

Protocol 1: General Solution Stability Assessment

Objective: To determine the stability of this compound in a specific solvent system under defined storage conditions.

Methodology:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Divide the stock solution into several aliquots in appropriate vials (e.g., amber HPLC vials).

  • Store the vials under different conditions:

    • Room temperature (20-25 °C) exposed to light.

    • Room temperature (20-25 °C) protected from light.

    • Refrigerated (2-8 °C) protected from light.

    • Frozen (-20 °C) protected from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the sample by a validated stability-indicating HPLC method.

  • Quantify the peak area of the parent compound and any degradation products.

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix equal volumes of a 2 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol, acetonitrile) and 2 M HCl. Heat at 80 °C for 2 hours. Cool and neutralize with 2 M NaOH.

    • Base Hydrolysis: Mix equal volumes of the 2 mg/mL stock solution and 2 M NaOH. Heat at 80 °C for 2 hours. Cool and neutralize with 2 M HCl.

    • Oxidation: Mix equal volumes of the 2 mg/mL stock solution and 6% w/v hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Store the solid compound at 105 °C for 24 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation (Solution): Expose a solution of the compound (e.g., 1 mg/mL) to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS.

    • Develop an HPLC method that separates the parent peak from all major degradation product peaks.

    • Use the LC-MS data to propose structures for the observed degradation products.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Stock Solution (2 mg/mL) acid Acid Hydrolysis (2 M HCl, 80°C) stock->acid Expose to base Base Hydrolysis (2 M NaOH, 80°C) stock->base Expose to oxidation Oxidation (6% H₂O₂) stock->oxidation Expose to thermal Thermal (105°C, Solid) stock->thermal Expose to photo Photolysis (ICH Q1B) stock->photo Expose to hplc HPLC-UV Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS Analysis hplc->lcms Further Characterize method Develop Stability- Indicating Method hplc->method pathways Identify Degradation Pathways lcms->pathways

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) cluster_hydrolysis Hydrolysis (Acid/Base - Less Common for Imidazole Ring) parent This compound ox_prod Oxidized Imidazole Ring (e.g., N-oxide, hydroxylated species) parent->ox_prod [O] photo_prod Ring Cleavage or Rearrangement Products parent->photo_prod hydro_prod Degradation of Susceptible Substituents (if any) parent->hydro_prod H⁺/OH⁻ (less likely for core)

Caption: Potential degradation pathways for imidazole derivatives.

References

overcoming solubility problems of 2-isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-isopropyl-4-phenyl-1H-imidazole

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound.

Disclaimer: Specific experimental solubility data for this compound is not extensively available in public literature. The information provided is based on the predicted physicochemical properties derived from its structure and established methods for enhancing the solubility of similar poorly soluble, hydrophobic compounds.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor water solubility?

A1: The molecular structure of this compound contains significant hydrophobic (lipophilic) regions, which are primarily responsible for its predicted poor aqueous solubility.

  • Phenyl Group (-C₆H₅): This large, nonpolar aromatic ring significantly increases the lipophilicity of the molecule, favoring dissolution in nonpolar organic solvents over water.

  • Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group also contributes to the hydrophobic character of the compound.

  • Imidazole Ring: While the imidazole ring itself is polar and can participate in hydrogen bonding, its contribution to overall solubility is outweighed by the large nonpolar substituents. Compounds with poor water solubility are a common challenge in drug development, with over 40% of new chemical entities exhibiting this characteristic.[1]

Compound Physicochemical Properties (Predicted)
PropertyPredicted ValueImplication for Solubility
Molecular Weight 186.25 g/mol N/A
LogP (Octanol/Water) ~3.5 - 4.5A high LogP value indicates strong hydrophobicity and poor aqueous solubility.
pKa (acidic) ~14.5The N-H proton on the imidazole ring is very weakly acidic.[2]
pKa (basic) ~6.5 - 7.5The lone pair on the non-protonated nitrogen of the imidazole ring is basic and can be protonated in acidic conditions.[2] This is the key to pH-dependent solubility.
Q2: I am having trouble dissolving the compound for my in vitro assay. What is the first step?

A2: The first step is to create a concentrated stock solution in a suitable organic solvent. This is a standard practice for hydrophobic compounds that precipitate when added directly to aqueous media.[3]

Recommended Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO): The most common choice. It is a powerful, water-miscible solvent.

  • Dimethylformamide (DMF): An alternative to DMSO.

  • Ethanol (Absolute): Useful if DMSO is incompatible with the experimental system.

Workflow for Preparing and Using a Stock Solution:

Caption: Workflow for preparing a stock solution.

Troubleshooting Guide

Scenario 1: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.

This is a common issue indicating that the final concentration of the compound exceeds its solubility limit in the aqueous medium, even with a small percentage of DMSO.

Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Solubility Enhancement Methods start Precipitation observed in aqueous buffer check_dmso Is final DMSO % as low as possible? (ideally ≤0.5%) start->check_dmso check_conc Can the final compound concentration be lowered? check_dmso->check_conc Yes fail Consult Formulation Specialist check_dmso->fail No, DMSO >1% ph_adjust Adjust Buffer pH (Acidic, pH < 6) check_conc->ph_adjust No success Compound Solubilized check_conc->success Yes cosolvent Add a Co-solvent (e.g., PEG 400, Ethanol) ph_adjust->cosolvent Still Precipitates ph_adjust->success Soluble complexation Use Cyclodextrins (e.g., HP-β-CD) cosolvent->complexation Still Precipitates cosolvent->success Soluble surfactant Add a Surfactant (e.g., Tween-80) complexation->surfactant Still Precipitates complexation->success Soluble surfactant->success Soluble surfactant->fail Still Precipitates

Caption: Decision tree for troubleshooting precipitation.

Experimental Protocols for Solubility Enhancement

If basic troubleshooting fails, the following methods can be employed. These techniques aim to modify the solvent environment to make it more favorable for the hydrophobic compound.[1][4]

Method 1: pH Adjustment

The imidazole moiety is basic, meaning it can be protonated at acidic pH.[2] This protonation adds a positive charge to the molecule, creating a salt form that is often significantly more water-soluble.[5]

Protocol:

  • Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., 4.0, 5.0, 6.0, 7.0, 7.4). Acetate or citrate buffers are suitable for the lower pH range, while phosphate or HEPES buffers are suitable for the neutral range.

  • Add a small, precise aliquot of the compound's DMSO stock solution to each buffer to achieve the desired final concentration.

  • Vortex each solution immediately and vigorously for 30 seconds.

  • Incubate at the experimental temperature for 1-2 hours.

  • Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.

Expected Outcome: Solubility should increase as the pH decreases from neutral towards ~6.0.[][7]

Comparison of Solubility Enhancement Techniques

Technique Principle Advantages Disadvantages
pH Adjustment Converts the basic imidazole to its more soluble cationic (salt) form.[8] Simple, rapid, and effective for ionizable compounds.[] Can alter biological activity; not effective for non-ionizable compounds.
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[9][10] Highly effective; many co-solvents are well-tolerated in in vitro systems.[11] High concentrations can affect cell viability or protein function.
Complexation Encapsulates the hydrophobic drug within the hydrophobic cavity of a cyclodextrin molecule.[1][12] High solubilization capacity; can improve stability.[13] Can be expensive; large size of the complex may affect cell permeability.

| Surfactants | Form micelles that encapsulate the hydrophobic drug in their nonpolar core.[14] | Effective at low concentrations. | Can cause cell lysis at higher concentrations; may interfere with assays. |

Method 2: Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15]

Protocol:

  • Select a panel of biocompatible co-solvents. Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol.[3]

  • Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Create a series of co-solvent/buffer mixtures, for example, 5%, 10%, and 20% (v/v) of each co-solvent in the primary buffer.

  • Add the compound stock solution to each mixture to the target final concentration.

  • Vortex, incubate, and assess solubility as described in the pH adjustment protocol.

Mechanism of Co-solvency:

Caption: How co-solvents reduce solvent polarity.

Method 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like the title compound, forming a more water-soluble inclusion complex.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development.

Protocol (Kneading Method):

  • Determine the required amounts for a 1:1 molar ratio of the compound to HP-β-CD.[12]

  • Place the HP-β-CD powder in a glass mortar.

  • Add a minimal amount of a water/ethanol (50:50) mixture to the HP-β-CD to form a thick paste.

  • Gradually add the powdered compound to the paste while continuously triturating (kneading) with a pestle for 30-60 minutes.

  • Dry the resulting solid paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which can be dissolved in aqueous buffers. Test its solubility compared to the uncomplexed drug.

Mechanism of Cyclodextrin Complexation:

G cluster_0 cluster_1 drug Hydrophobic Drug (Guest) plus + cd Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity arrow Forms Complex cd->arrow complex Soluble Inclusion Complex arrow->complex drug_in_complex Drug

Caption: Encapsulation of a drug by cyclodextrin.

References

refining the experimental setup for 2-isopropyl-4-phenyl-1H-imidazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining the experimental setup for reactions involving 2-isopropyl-4-phenyl-1H-imidazole. It includes a comprehensive troubleshooting guide, frequently asked questions, detailed experimental protocols, and summary data tables.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound in a laboratory setting? A1: The most common approach for this class of disubstituted imidazoles is a variation of the Radziszewski synthesis. This method involves the three-component condensation of a 1,2-dicarbonyl compound (phenylglyoxal), an aldehyde (isobutyraldehyde), and an ammonia source (typically ammonium acetate).[1][2] It is favored for its operational simplicity and the availability of starting materials.

Q2: What are the critical parameters to control during the Radziszewski synthesis for optimal yield and purity? A2: Temperature and the choice of ammonia source are critical.[3] Reactions are often sensitive to heat, with side product formation increasing at higher temperatures. Using a large excess of ammonium acetate is common, but some protocols may achieve higher yields by using aqueous ammonia at controlled low temperatures (e.g., 0-5 °C).[3] Reagent purity, especially the aldehyde which can oxidize over time, is also crucial.

Q3: What are the expected side products in this reaction? A3: The primary side products can include self-condensation products of phenylglyoxal and ammonia, leading to substances like 2-hydroxy-3,6-diaryl-pyrazines.[3] Additionally, incomplete reaction or side reactions involving the aldehyde can lead to other impurities. The formation of these byproducts is highly dependent on the reaction conditions.[4]

Q4: What are the recommended purification techniques for this compound? A4: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[5][6] If the product is an oil or if recrystallization fails to remove impurities, silica gel column chromatography is the recommended method, typically using a gradient of ethyl acetate in hexane as the eluent.[7][8]

Q5: What safety precautions should be taken when handling the reagents for this synthesis? A5: Standard laboratory safety protocols should be followed. Phenylglyoxal and isobutyraldehyde are irritants and should be handled in a fume hood. α-Bromoacetophenone, a potential starting material for an alternative synthesis route, is a lachrymator and is corrosive.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow and Reaction Pathway

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Reagents 1. Prepare Reagents: - Phenylglyoxal - Isobutyraldehyde - Ammonium Acetate - Glacial Acetic Acid Combine 2. Combine reagents in a round-bottom flask Reagents->Combine Reflux 3. Heat mixture to reflux (e.g., 100-110 °C) Combine->Reflux Monitor 4. Monitor reaction via TLC Reflux->Monitor Cool 5. Cool reaction to RT Monitor->Cool Neutralize 6. Pour into water and neutralize with base (e.g., NH4OH) Cool->Neutralize Extract 7. Extract with organic solvent (e.g., Ethyl Acetate) Neutralize->Extract Dry 8. Dry organic layer and concentrate in vacuo Extract->Dry Purify 9. Purify crude product via Column Chromatography or Recrystallization Dry->Purify Characterize 10. Characterize final product (NMR, MS, MP) Purify->Characterize

Caption: Experimental workflow for the synthesis of this compound.

G PG Phenylglyoxal Diamine Intermediate A (Diaminostilbene-type) PG->Diamine IA Isobutyraldehyde Iminium Intermediate B (Iminium Ion) IA->Iminium Ammonia Ammonia (from NH4OAc) Ammonia->Diamine Ammonia->Iminium Dihydro Dihydropyrazine Intermediate Diamine->Dihydro Iminium->Dihydro Product This compound Dihydro->Product Oxidation (Aromatization)

Caption: Simplified reaction pathway for the Radziszewski synthesis of the target imidazole.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via the Radziszewski reaction.

Materials:

  • Phenylglyoxal (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Ammonium acetate (10 eq)

  • Glacial acetic acid (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phenylglyoxal (1.0 eq), ammonium acetate (10 eq), and glacial acetic acid (approx. 5 mL per 1 g of phenylglyoxal).

  • Stir the mixture at room temperature until the solids dissolve.

  • Add isobutyraldehyde (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenylglyoxal spot has been consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 30:70).

  • Combine the pure fractions and evaporate the solvent to yield the final product. Confirm the structure using NMR and MS analysis.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters

ParameterRecommended Value/ConditionRationale / Notes
Stoichiometry
Phenylglyoxal1.0 eqLimiting reagent.
Isobutyraldehyde1.0 - 1.2 eqSlight excess ensures complete reaction of the dicarbonyl.
Ammonium Acetate5 - 15 eqActs as both reactant and catalyst; a large excess drives the reaction.[10]
Solvent Glacial Acetic AcidCommon solvent for this condensation, helps to dissolve reagents.
Temperature 100 - 110 °C (Reflux)Balances reaction rate with minimizing side product formation.[10]
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Work-up pH ~7-8Ensures the imidazole product is in its free base form for extraction.
Purification Column ChromatographyGradient of Ethyl Acetate / Hexane is typically effective.[8]

Troubleshooting Guide

G Start Problem: Low or No Product Yield Q1 Is there a complex mixture of spots on TLC? Start->Q1 Q2 Is the main spot on TLC the starting material? Q1->Q2 No Sol1 Cause: Side reactions dominated. Solution: Lower reaction temperature. Verify reagent purity. Q1->Sol1 Yes Q3 Was the work-up performed correctly (pH adjustment)? Q2->Q3 No Sol2 Cause: Reaction did not proceed. Solution: Increase reaction time/temp. Check reagent quality (esp. aldehyde). Q2->Sol2 Yes Sol3 Cause: Product remains as a salt in the aqueous layer. Solution: Re-extract aqueous layer after ensuring pH is >7. Q3->Sol3 No Sol4 Cause: Reaction is slow or stalled. Solution: Increase reaction time. Consider a different ammonia source or catalyst. Q3->Sol4 Yes

Caption: Troubleshooting logic for addressing low product yield in imidazole synthesis.

Q: My reaction resulted in a very low yield or no desired product. What went wrong? A: This is a common issue, often traced back to several potential causes:

  • Cause 1: Poor Reagent Quality. Aldehydes like isobutyraldehyde can easily oxidize to carboxylic acids upon storage.

    • Solution: Use freshly distilled or newly purchased aldehyde. Ensure your ammonium acetate is dry and of high purity.

  • Cause 2: Incorrect Reaction Conditions. The classic Debus-Radziszewski synthesis is known for potentially low yields.[2] The reaction is sensitive to temperature.

    • Solution: Strictly control the temperature. If significant side products are observed, consider running the reaction at a lower temperature for a longer duration. An alternative is to try a modified procedure using aqueous ammonia at 0-5 °C, which has been reported to give higher yields in similar systems.[3]

  • Cause 3: Inefficient Work-up. The imidazole product is basic. If the aqueous layer is not properly neutralized (or made slightly basic) before extraction, the product may remain in the aqueous layer as a salt.

    • Solution: Carefully monitor the pH during neutralization, ensuring it is between 7 and 8. If you suspect product loss, re-basify the aqueous layer and perform the extraction again.

Q: My final product is contaminated with a significant impurity. How can I identify and remove it? A: Contamination often arises from predictable side reactions.

  • Cause 1: Pyrazine Formation. The self-condensation of two molecules of phenylglyoxal with ammonia can form pyrazine derivatives, a common byproduct.[3]

    • Solution: These impurities are often less polar or have different crystallization properties. Careful column chromatography is the most effective way to separate them. Adjusting the stoichiometry (avoiding a large excess of the dicarbonyl component) may also help suppress this pathway.

  • Cause 2: Unreacted Starting Material. If the reaction did not go to completion, you will have leftover phenylglyoxal or other starting materials.

    • Solution: Unreacted dicarbonyls are typically highly polar and can be removed with column chromatography. To avoid this, ensure you monitor the reaction to completion via TLC before beginning the work-up.

Q: The crude product is a dark, intractable oil and will not crystallize. What should I do? A: This is a frequent challenge in organic synthesis, especially with heterocyclic compounds.

  • Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.

    • Solution: The most reliable method is purification by silica gel column chromatography. Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity to elute your product.

  • Cause 2: Product is inherently low-melting or an oil at room temperature.

    • Solution: After chromatographic purification, if the product is still an oil, it is likely its natural state. Confirm purity via NMR. If a solid is required, you can attempt to form a salt (e.g., with HCl or toluenesulfonic acid), which are often crystalline and easier to handle.[11]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended SolutionCitation
Low / No YieldPoor reagent quality (oxidized aldehyde)Use freshly opened or distilled aldehyde.
Incorrect reaction temperature (too high/low)Optimize temperature; consider lower temp for longer time.[3]
Product lost during work-up (acidic pH)Ensure pH is 7-8 before extraction. Re-extract aqueous layer.
Significant ImpuritiesPyrazine side product formationPurify via column chromatography. Adjust stoichiometry.[3]
Unreacted starting materialsMonitor reaction to completion via TLC. Purify via column chromatography.
Purification DifficultyProduct is an oil / won't crystallizePurify via column chromatography. Attempt salt formation for a crystalline solid.[8][11]
Contamination with inorganic saltsEnsure proper aqueous washes during work-up.

References

addressing inconsistencies in biological assays with 2-isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-isopropyl-4-phenyl-1H-imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological activities of this compound?

A1: this compound belongs to a class of compounds known for a wide range of biological activities. While this specific molecule is a research compound, related imidazole derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The imidazole scaffold is a key feature in many compounds targeting enzymes like kinases and carbonic anhydrases.[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Ensure the compound is fully dissolved by gentle vortexing or sonication. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: I am observing precipitate in my assay plate after adding the compound. What could be the cause?

A3: Precipitation in aqueous assay buffers is a common issue and can be caused by several factors:

  • Low Solubility: The compound may have limited solubility in your aqueous assay buffer, even when diluted from a DMSO stock. The final concentration of the compound may exceed its solubility limit.

  • Solvent Concentration: The final concentration of DMSO in the assay should typically be kept below 1% (v/v), as higher concentrations can affect protein stability and cell health, in addition to causing the compound to precipitate.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of the compound.

Q4: My results are inconsistent between experiments. What are some potential sources of variability?

A4: Inconsistent results can arise from several factors:

  • Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. It is advisable to use fresh aliquots for each experiment.

  • Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can lead to significant differences in results.

  • Assay Interference: Imidazole-containing compounds can sometimes act as "promiscuous inhibitors" or interfere with certain assay technologies.[1] This can lead to false-positive or inconsistent results. It is important to perform appropriate counter-screens and orthogonal assays to validate your findings.

Q5: Could this compound interfere with my fluorescence-based assay?

A5: Yes, compounds with aromatic ring systems like this compound have the potential to interfere with fluorescence-based assays.[5][6][7][8][9] This interference can manifest in two primary ways:

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in your assay, leading to a false-positive signal.[5][7][8]

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, resulting in a decrease in the measured signal (a false-positive in an inhibition assay).[5][8]

It is crucial to run control experiments to test for compound autofluorescence and quenching.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation
Symptom Possible Cause Suggested Solution
Visible precipitate in stock solution.Compound has low solubility in the chosen solvent at the desired concentration.Try a different solvent (e.g., ethanol, if compatible with your assay). Alternatively, gently warm the solution or use sonication to aid dissolution. Prepare a lower concentration stock solution.
Precipitate forms in the assay well after dilution from a DMSO stock.The compound's solubility in the aqueous assay buffer is exceeded.Decrease the final concentration of the compound in the assay. Reduce the final DMSO concentration to <0.5%. Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer to improve solubility, if compatible with your assay.
Inconsistent results at higher concentrations.Compound may be aggregating or precipitating at higher concentrations, leading to non-linear dose-response curves.Visually inspect the assay plate for any signs of precipitation. Determine the kinetic solubility of the compound in your specific assay buffer. Limit the tested concentration range to below the solubility limit.
Issue 2: Assay Interference and False Positives
Symptom Possible Cause Suggested Solution
Inhibition is observed in a fluorescence-based assay, but not in an orthogonal (e.g., label-free) assay.The compound may be interfering with the fluorescence signal (autofluorescence or quenching).To test for autofluorescence: In a plate with your assay buffer, add the compound at various concentrations and measure the fluorescence at the same wavelengths as your assay. To test for quenching: Run the assay reaction to completion to generate a stable fluorescent signal, then add the compound and see if the signal decreases.
The compound shows activity against multiple, unrelated targets.The compound may be a promiscuous inhibitor, possibly due to aggregation or non-specific reactivity.Perform an aggregation assay (e.g., using dynamic light scattering). Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Test the compound's activity in the presence of unrelated proteins (e.g., bovine serum albumin) to check for non-specific binding.
The dose-response curve has a very steep slope or a U-shape.This can be indicative of assay artifacts such as compound aggregation at higher concentrations or cytotoxicity in cell-based assays.For cell-based assays, perform a concurrent cytotoxicity assay (e.g., MTT or LDH release) to ensure the observed effect is not due to cell death. For biochemical assays, refer to the solutions for promiscuous inhibition.

Data Presentation

Below is a table of hypothetical inhibitory activities for this compound against two kinases, determined by a fluorescence-based assay and a label-free orthogonal assay. Note the discrepancy in the IC50 values, which could suggest assay interference in the fluorescence-based format.

Target KinaseAssay TypeIC50 (µM)Notes
Kinase AFluorescence Resonance Energy Transfer (FRET)1.2 ± 0.3Potential for assay interference.
Kinase ACaliper Mobility Shift Assay (Label-free)15.8 ± 2.1Confirmed activity, lower potency.
Kinase BFluorescence Resonance Energy Transfer (FRET)0.8 ± 0.2Potential for assay interference.
Kinase BCaliper Mobility Shift Assay (Label-free)> 50Inactive in the orthogonal assay.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic fluorescence-based assay to determine the inhibitory activity of this compound against a target kinase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • Kinase Solution: Dilute the stock solution of the target kinase in assay buffer to the desired working concentration.

    • Substrate/ATP Solution: Prepare a solution containing the fluorescently labeled peptide substrate and ATP at 2x the final desired concentration in the assay buffer.

    • Compound Dilution Plate: Perform a serial dilution of the this compound stock solution in DMSO, followed by a dilution into assay buffer to create a range of working concentrations.

  • Assay Procedure:

    • Add 5 µL of the compound working solution to the wells of a 384-well assay plate.

    • Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Autofluorescence Counter-Screen

This protocol is designed to identify if this compound exhibits intrinsic fluorescence that could interfere with the primary assay.

  • Reagent Preparation:

    • Assay Buffer: Use the same buffer as in the primary kinase assay.

    • Compound Dilution Plate: Prepare a serial dilution of this compound in assay buffer to match the final concentrations used in the primary assay.

  • Assay Procedure:

    • Add 20 µL of the compound dilutions to the wells of the same type of 384-well plate used for the primary assay.

    • Include wells with assay buffer only as a negative control.

    • Incubate the plate under the same conditions (temperature and time) as the primary assay.

    • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.

  • Data Analysis:

    • Compare the fluorescence signal from the wells containing the compound to the buffer-only wells. A significant increase in fluorescence indicates that the compound is autofluorescent and may be producing a false-positive result in the primary assay.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Test_Compound This compound Test_Compound->Kinase_B Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Primary Assay cluster_validation Validation cluster_analysis Analysis Stock_Prep Prepare Compound Stock (10 mM in DMSO) Serial_Dilution Create Serial Dilution Plate Stock_Prep->Serial_Dilution Assay_Plate Dispense Compound, Kinase, and Substrate/ATP Serial_Dilution->Assay_Plate Counter_Screen Autofluorescence Counter-Screen Serial_Dilution->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., Label-Free) Serial_Dilution->Orthogonal_Assay Incubate Incubate at RT Assay_Plate->Incubate Read_Plate Read Fluorescence Incubate->Read_Plate Data_Analysis Calculate IC50 and Compare Results Read_Plate->Data_Analysis Counter_Screen->Data_Analysis Orthogonal_Assay->Data_Analysis

References

Technical Support Center: Optimization of Analytical Methods for 2-isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of analytical methods for 2-isopropyl-4-phenyl-1H-imidazole. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Troubleshooting

Question: Why am I observing peak tailing for my this compound peak in reverse-phase HPLC?

Answer:

Peak tailing is a common issue when analyzing basic compounds like imidazoles. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[1][2]

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Operate at a lower mobile phase pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[1] Use a highly end-capped column or a column with a polar-embedded stationary phase to shield the silanol groups.[2]
Mobile Phase pH Close to Analyte pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3]
Inadequate Buffering Ensure the mobile phase has sufficient buffer capacity. A buffer concentration of 25-50 mM is typically recommended.

Question: I am seeing split peaks for my analyte. What could be the cause?

Answer:

Peak splitting can arise from several factors related to the sample, column, or HPLC system.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Solvent Incompatible with Mobile Phase Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.
Co-eluting Impurity Modify the mobile phase composition or gradient to improve resolution. A change in detection wavelength might also help to identify if an impurity is present.
Column Void or Contamination A void at the column inlet can cause the sample to travel through two different paths. Back-flushing the column (if permissible by the manufacturer) or replacing it may be necessary.[1]
Partially Blocked Frit Replace the column inlet frit.

HPLC_Troubleshooting_Workflow start Chromatographic Issue (e.g., Peak Tailing, Splitting) check_column Inspect Column - Age and performance? - Contamination? start->check_column Identify check_mobile_phase Evaluate Mobile Phase - pH appropriate? - Correctly prepared? start->check_mobile_phase Identify check_sample Assess Sample - Solvent compatibility? - Concentration? start->check_sample Identify check_system Check HPLC System - Leaks? - Extra-column volume? start->check_system Identify solution_column Solution: - Flush or replace column - Use end-capped column check_column->solution_column Address solution_mobile_phase Solution: - Adjust pH - Remake mobile phase check_mobile_phase->solution_mobile_phase Address solution_sample Solution: - Dissolve in mobile phase - Dilute sample check_sample->solution_sample Address solution_system Solution: - Tighten fittings - Minimize tubing length check_system->solution_system Address

GC Troubleshooting

Question: My this compound peak is broad and shows poor sensitivity in GC-MS analysis. How can I improve this?

Answer:

The polar N-H group in the imidazole ring can lead to peak broadening and poor chromatographic performance in GC due to interactions with the stationary phase and active sites in the GC system. Derivatization is often employed to improve the volatility and reduce the polarity of such compounds.

Possible Causes and Solutions:

CauseRecommended Solution
Analyte Polarity Derivatize the analyte to block the active N-H group. Common derivatizing agents for imidazoles include silylating agents like 1-(Trimethylsilyl)imidazole (TMSIM) or acylating agents.[4]
Active Sites in the GC System Use a deactivated inlet liner and a column specifically designed for basic compounds.
Incorrect GC Parameters Optimize the injector temperature, oven temperature program, and carrier gas flow rate. A slower temperature ramp may improve peak shape.
Sample Degradation Ensure the injector temperature is not too high, which could cause thermal degradation of the analyte.

GC_Derivatization_Workflow start Poor GC Peak Shape for This compound derivatization Derivatization with Silylating Agent (e.g., TMSIM) start->derivatization Solution gc_ms_analysis GC-MS Analysis of Derivatized Analyte derivatization->gc_ms_analysis Process improved_peak Improved Peak Shape and Sensitivity gc_ms_analysis->improved_peak Result

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reverse-phase HPLC method for this compound?

A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution.[5][6] Given the basic nature of the imidazole ring, a mobile phase with a slightly acidic pH (e.g., pH 3 using a phosphate or formate buffer) is recommended to ensure consistent protonation of the analyte and minimize interactions with residual silanols on the column.[1]

Example Starting HPLC Conditions (to be optimized):

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Q2: How should I prepare a pharmaceutical formulation sample containing this compound for HPLC analysis?

For solid dosage forms, the sample should be accurately weighed, ground to a fine powder, and then dissolved in a suitable solvent, which is often the mobile phase or a diluent with a similar composition. Sonication may be required to ensure complete dissolution. The solution should then be filtered through a 0.45 µm syringe filter before injection. For semi-solid formulations like creams, a solid-phase extraction (SPE) might be necessary to remove excipients and concentrate the analyte.[5][7]

Q3: What are the expected UV-Vis spectral characteristics of this compound?

Phenyl-imidazole derivatives typically exhibit strong UV absorbance due to the presence of the aromatic rings. The UV-Vis spectrum is expected to show absorption maxima related to π→π* transitions of the phenyl and imidazole rings.[8][9][10] The exact wavelength of maximum absorbance (λmax) will depend on the solvent used but is likely to be in the range of 250-300 nm. It is recommended to run a UV-Vis scan of a standard solution of the compound in the mobile phase to determine the optimal detection wavelength.

Q4: What information can ¹H and ¹³C NMR provide for this compound?

¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of this compound.

  • ¹H NMR: Will show characteristic signals for the protons on the phenyl ring, the imidazole ring, and the isopropyl group. The chemical shifts and coupling patterns will confirm the substitution pattern. The N-H proton of the imidazole ring will likely appear as a broad singlet.

  • ¹³C NMR: Will provide signals for each unique carbon atom in the molecule, including those in the phenyl, imidazole, and isopropyl groups. Due to tautomerism in the imidazole ring, some carbon signals might be broadened or averaged in solution-state NMR.[11]

Example Expected ¹³C NMR Chemical Shift Ranges (based on similar structures):

Carbon TypeExpected Chemical Shift Range (ppm)
Imidazole C2145-150
Imidazole C4/C5115-135
Phenyl C (substituted)130-140
Phenyl C (unsubstituted)125-130
Isopropyl CH25-30
Isopropyl CH₃20-25

Note: These are estimated ranges and should be confirmed with an authentic standard of this compound.

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Method validation must be performed for the specific application.

Protocol 1: Reverse-Phase HPLC Method Development
  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent (preferably the mobile phase) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic System: Use a standard HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Start with a gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at the λmax determined by UV-Vis spectroscopy.

  • Optimization: Adjust the gradient slope, mobile phase composition (e.g., substituting acetonitrile with methanol), and pH to achieve optimal resolution, peak shape, and run time.

HPLC_Protocol_Workflow prep Standard & Sample Preparation hplc_setup HPLC System Setup (C18 Column, UV Detector) prep->hplc_setup initial_run Initial Chromatographic Run (Gradient Elution) hplc_setup->initial_run evaluation Evaluate Chromatogram (Peak Shape, Resolution) initial_run->evaluation optimization Optimize Method (Adjust Gradient, pH) evaluation->optimization Sub-optimal final_method Final Validated Method evaluation->final_method Optimal optimization->initial_run Re-run

Protocol 2: GC-MS Method with Derivatization
  • Standard and Sample Preparation: Prepare solutions of the analyte in a dry, aprotic solvent like acetonitrile or pyridine.

  • Derivatization: a. To a known amount of the sample or standard solution in a GC vial, add an excess of a derivatizing agent such as 1-(trimethylsilyl)imidazole (TMSIM). b. Cap the vial and heat at 60-80 °C for 30-60 minutes to ensure complete reaction. c. Cool the sample to room temperature before analysis.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • Method Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Scan in full scan mode to identify the derivatized product and then in selected ion monitoring (SIM) mode for quantification.

  • Optimization: Adjust the derivatization conditions (reagent volume, temperature, time) and GC parameters to achieve the best peak shape and sensitivity.

References

Validation & Comparative

Unveiling the Biological Potential of Phenyl-Imidazole Derivatives: A Comparative Guide to IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of 2-isopropyl-4-phenyl-1H-imidazole and related phenyl-imidazole derivatives, with a specific focus on their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment.

Comparative Analysis of IDO1 Inhibition

The inhibitory activity of various 4-phenyl-imidazole derivatives against the IDO1 enzyme is summarized below. The data highlights the importance of substitutions on both the phenyl and imidazole rings in determining the potency of these compounds.

Compound/DerivativeSubstitutionIC50 (µM)Reference
4-Phenyl-1H-imidazole (4-PI) Unsubstituted48[1]
2-hydroxy-phenyl derivative 2-hydroxy on phenyl ring~4.8 (ten-fold increase in potency relative to 4-PI)[1]
N-1 Methyl derivative Methyl on N-1 of imidazoleNo Inhibition[1]
N-1 Benzyl derivative Benzyl on N-1 of imidazoleNo Inhibition[1]
C-2 Methyl derivative Methyl on C-2 of imidazoleNo Inhibition[1]
C-2 Benzyl derivative Benzyl on C-2 of imidazoleNo Inhibition[1]
This compound Isopropyl on C-2 of imidazolePredicted No InhibitionInferred from[1]
Epacadostat (Alternative IDO1 Inhibitor) N-hydroxyamidine scaffold0.012 (cell-based)[2]
BMS-986205 (Alternative IDO1 Inhibitor) Quinoline scaffoldNanomolar efficacy[3]

Note: The predicted lack of inhibition for this compound is based on the experimental findings that other substitutions at the C-2 position of the imidazole ring result in a loss of inhibitory activity against IDO1.[1]

IDO1 Signaling Pathway and Inhibition

IDO1 exerts its immunosuppressive effects through the depletion of the essential amino acid tryptophan and the production of metabolites, primarily kynurenine. This leads to the suppression of effector T-cell function and the enhancement of regulatory T-cell activity. The diagram below illustrates the key steps in the IDO1 signaling pathway and the mechanism of its inhibition.

IDO1_Signaling_Pathway IDO1 Signaling Pathway and Inhibition cluster_IDO1_Activation IDO1 Activation cluster_Metabolic_Effects Metabolic Consequences cluster_T_Cell_Suppression T-Cell Suppression cluster_Inhibition Mechanism of Inhibition Inflammatory Stimuli Inflammatory Stimuli IDO1 IDO1 Inflammatory Stimuli->IDO1 e.g., IFN-γ Tryptophan Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzes conversion to GCN2 GCN2 Tryptophan->GCN2 Depletion activates mTOR mTOR Tryptophan->mTOR Depletion inhibits AhR AhR Kynurenine->AhR Activates T-Cell Proliferation T-Cell Proliferation GCN2->T-Cell Proliferation Inhibits mTOR->T-Cell Proliferation Inhibition suppresses T-Cell Anergy/Apoptosis T-Cell Anergy/Apoptosis AhR->T-Cell Anergy/Apoptosis Promotes Phenyl-Imidazole Inhibitor Phenyl-Imidazole Inhibitor Phenyl-Imidazole Inhibitor->IDO1 Binds to heme iron

Caption: IDO1 Signaling Pathway and Inhibition.

Experimental Protocols

In Vitro IDO1 Inhibition Assay (Kynurenine Measurement)

This protocol is adapted from methodologies described for determining the inhibitory activity of compounds against the IDO1 enzyme.[4][5]

1. Reagents and Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • Test compounds (e.g., 4-phenyl-imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Incubator

  • Microplate reader or HPLC system

2. Assay Procedure:

  • Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and L-tryptophan.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (known IDO1 inhibitor) and a negative control (vehicle).

  • Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding TCA to each well.

  • Incubate the plate at 65°C for 15-30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Measure the amount of kynurenine produced. This can be done spectrophotometrically by measuring the absorbance at 320-325 nm after adding Ehrlich's reagent, or more accurately by using HPLC.[5][6]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow for Screening IDO1 Inhibitors

The following diagram outlines a typical workflow for the screening and identification of novel IDO1 inhibitors.

IDO1_Screening_Workflow Workflow for Screening IDO1 Inhibitors Virtual Screening Virtual Screening In Vitro Enzyme Assay In Vitro Enzyme Assay Virtual Screening->In Vitro Enzyme Assay Hit identification Compound Library Compound Library Compound Library->Virtual Screening Docking simulations Cell-Based Assay Cell-Based Assay In Vitro Enzyme Assay->Cell-Based Assay Confirmation of cellular activity Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Cell-Based Assay->Structure-Activity Relationship (SAR) Studies Lead optimization In Vivo Efficacy Studies In Vivo Efficacy Studies Clinical Trials Clinical Trials In Vivo Efficacy Studies->Clinical Trials Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->In Vivo Efficacy Studies Preclinical validation

Caption: Workflow for Screening IDO1 Inhibitors.

Conclusion

The 4-phenyl-imidazole scaffold represents a promising starting point for the development of novel IDO1 inhibitors. However, SAR studies indicate that substitutions on the imidazole ring, particularly at the C-2 position, are detrimental to inhibitory activity.[1] Therefore, it is predicted that this compound is unlikely to be a potent IDO1 inhibitor. Future drug discovery efforts should focus on modifications of the phenyl ring and exploration of alternative scaffolds to enhance potency and selectivity for the IDO1 enzyme. The experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of new chemical entities targeting this important immuno-oncology pathway.

References

Comparative Analysis of 2-isopropyl-4-phenyl-1H-imidazole and Other Imidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-isopropyl-4-phenyl-1H-imidazole against other notable imidazole derivatives. The comparison focuses on antifungal and anti-inflammatory properties, supported by available experimental data and detailed methodologies.

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide focuses on a comparative analysis of the lesser-studied this compound with well-established imidazole-based compounds: the antifungal agents Clotrimazole and Miconazole, the structurally related 2,4,5-triphenyl-1H-imidazole (Lophine), and the simpler 2-isopropyl-1H-imidazole. This comparison aims to elucidate the potential therapeutic value of this compound by examining its structural features in the context of known structure-activity relationships.

Physicochemical Properties

A molecule's physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key calculated and available properties for this compound and its comparators.

PropertyThis compoundClotrimazoleMiconazole2,4,5-triphenyl-1H-imidazole (Lophine)2-isopropyl-1H-imidazole
Molecular Formula C₁₂H₁₄N₂C₂₂H₁₇ClN₂C₁₈H₁₄Cl₄N₂OC₂₁H₁₆N₂C₆H₁₀N₂
Molecular Weight 186.25 g/mol 344.84 g/mol 416.13 g/mol 296.37 g/mol 110.16 g/mol
LogP (calculated) 2.85.55.74.91.05
Topological Polar Surface Area 28.8 Ų28.8 Ų38.0 Ų28.8 Ų28.8 Ų
Hydrogen Bond Donors 10011
Hydrogen Bond Acceptors 12311

Data for this compound is calculated based on its chemical structure. Data for other compounds is sourced from publicly available chemical databases.

Comparative Biological Activity

Antifungal Activity

The primary mechanism of action for many imidazole-based antifungals is the inhibition of the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.

CompoundTarget OrganismMIC Range (µg/mL)Mechanism of Action
This compound Candida albicans (predicted)Not AvailablePredicted to inhibit ergosterol biosynthesis.
Clotrimazole Candida albicans0.008 - 8[1]Inhibition of lanosterol 14-alpha-demethylase.[2]
Miconazole Candida albicans0.12 - 25[2]Inhibition of lanosterol 14-alpha-demethylase; induction of reactive oxygen species.[3]
2,4,5-triphenyl-1H-imidazole (Lophine) Candida albicansNot AvailableLimited data available, some derivatives show antifungal activity.
2-isopropyl-1H-imidazole Not specifiedNot AvailableUsed as a building block for antifungal agents.[4]

MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Anti-inflammatory Activity

Certain imidazole derivatives have demonstrated anti-inflammatory properties. For instance, derivatives of 2,4,5-triphenyl-1H-imidazole have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of inflammatory mediators or enzymes. While there is no specific data for this compound, its structural features suggest it may also possess anti-inflammatory potential.

CompoundAssayResult
This compound Not AvailableNot Available
2,4,5-triphenyl-1H-imidazole Derivatives Carrageenan-induced paw edema in ratsShowed anti-inflammatory activity.[5]
2-isopropyl-1H-imidazole Nitric Oxide Synthase InhibitionWeak inhibitor.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of imidazole derivatives and the evaluation of their antifungal activity.

Synthesis of this compound (Proposed)

This protocol is a general method for the synthesis of substituted imidazoles and can be adapted for the target compound.

Materials:

  • Phenylglyoxal

  • Isobutyraldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of phenylglyoxal (1 equivalent), isobutyraldehyde (1 equivalent), and ammonium acetate (2 equivalents) is refluxed in glacial acetic acid for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Test compound (e.g., this compound)

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in the wells of a 96-well plate.

  • A standardized inoculum of the fungal strain is prepared and added to each well.

  • Positive (no drug) and negative (no fungus) control wells are included.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Visualizing Molecular Pathways

Understanding the signaling pathways affected by these compounds is crucial for drug development.

Antifungal_Mechanism_of_Azoles cluster_synthesis Ergosterol Biosynthesis Pathway cluster_drug Azole Antifungal Action cluster_outcome Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple steps 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-alpha-demethylase (CYP51A1) Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple steps Ergosterol_Depletion Ergosterol Depletion Azole_Antifungals Clotrimazole / Miconazole Lanosterol 14-alpha-demethylase (CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) Azole_Antifungals->Lanosterol 14-alpha-demethylase (CYP51A1) Inhibition Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of action of azole antifungals.

Miconazole_ROS_Pathway Miconazole Miconazole Mitochondrial_Respiration Mitochondrial Respiration Miconazole->Mitochondrial_Respiration Dysfunction ROS Reactive Oxygen Species (ROS) Production Mitochondrial_Respiration->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Miconazole-induced reactive oxygen species pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in publicly accessible literature, a comparative analysis with structurally and functionally related imidazole derivatives provides valuable insights into its potential. The presence of the core imidazole ring strongly suggests a likelihood of antifungal properties, likely acting through the inhibition of ergosterol biosynthesis, similar to Clotrimazole and Miconazole. The isopropyl and phenyl substitutions are anticipated to enhance its lipophilicity, which may influence its potency and pharmacokinetic profile. Furthermore, the structural resemblance to lophine derivatives suggests a potential for anti-inflammatory activity.

Further research, including the synthesis and rigorous biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

Comparative Efficacy of 2-Isopropyl-4-Phenyl-1H-Imidazole Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-isopropyl-4-phenyl-1H-imidazole analogs and related compounds as inhibitors of p38 mitogen-activated protein (MAP) kinase. The imidazole scaffold is a well-established pharmacophore for potent and selective p38 MAP kinase inhibitors, which are promising therapeutic agents for a range of inflammatory diseases.[1] This document summarizes key structure-activity relationship (SAR) data, presents quantitative efficacy in tabular format, details relevant experimental protocols, and visualizes the associated signaling pathway and experimental workflows.

Data Presentation: Efficacy of Substituted Imidazole Analogs

The following table summarizes the in vitro and ex vivo efficacy of 2-alkyl-4-(4-fluorophenyl)-1H-imidazole derivatives as p38α MAP kinase inhibitors. The data highlights the impact of substitution at the 2-position of the imidazole ring on the inhibitory and binding activity, as well as the effect on TNF-α release in human whole blood.

Compound ID2-Substituentp38α IC50 (nM)p38α Kd (nM)anti-TNF-α IC50 (nM)
1 Ethyl17025250
2 3-hydroxypropyl201040

Data sourced from Laufer et al., 2017.[2]

Structure-Activity Relationship (SAR) Insights

The development of imidazole-based p38 MAP kinase inhibitors has revealed several key structural requirements for potent activity. The 4-phenyl group (often a 4-fluorophenyl group) is a common feature in many potent inhibitors, as it occupies a critical hydrophobic pocket in the ATP-binding site of the kinase.[1]

The substitution at the 2-position of the imidazole ring is amenable to the introduction of various side chains, which can influence both the potency and the pharmacokinetic properties of the compounds.[1] For instance, replacing a metabolically labile 2-alkylsulfanyl group with a more stable 2-alkyl group has been shown to improve metabolic stability while maintaining or even enhancing the inhibitory activity.[2] The data presented above for compounds 1 and 2 demonstrates that modifications to the 2-alkyl substituent can significantly impact the efficacy, with the 3-hydroxypropyl group in compound 2 leading to a notable increase in potency compared to the ethyl group in compound 1 .[2] While direct comparative data for a 2-isopropyl analog within this specific series is not available in the cited literature, the established SAR suggests that the size and nature of the alkyl group at this position are critical for optimizing the interaction with the enzyme.

Experimental Protocols

In Vitro p38α MAP Kinase Inhibition Assay (ELISA-based)

This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of test compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATF-2 (Activating Transcription Factor 2) as substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

Procedure:

  • Add 50 µL of assay buffer containing 1 µg/mL of the ATF-2 substrate to the wells of a 96-well plate.

  • Add 1 µL of the test compound solution at various concentrations (typically in a serial dilution).

  • To initiate the kinase reaction, add 50 µL of assay buffer containing the p38α kinase (e.g., 25 ng/well) and ATP (e.g., 100 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of the anti-phospho-ATF-2 antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Ex Vivo anti-TNF-α Release Assay in Human Whole Blood

This protocol describes a method to assess the efficacy of test compounds in a more physiologically relevant setting by measuring the inhibition of TNF-α release in lipopolysaccharide (LPS)-stimulated human whole blood.

Materials:

  • Freshly drawn human whole blood from healthy donors

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI 1640 medium

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Add 180 µL of human whole blood to the wells of a 96-well plate.

  • Add 10 µL of the test compound at various concentrations.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

  • Add 10 µL of LPS solution (e.g., final concentration of 100 ng/mL) to stimulate TNF-α production.

  • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 1,500 rpm for 10 minutes to separate the plasma.

  • Collect the plasma supernatant and measure the TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • The IC50 values are calculated by plotting the percentage of TNF-α inhibition versus the log of the inhibitor concentration.

Mandatory Visualizations

p38 MAP Kinase Signaling Pathway

p38_signaling_pathway extracellular_stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Environmental Stress receptor Cell Surface Receptor extracellular_stimuli->receptor mkk3_6 MKK3/6 receptor->mkk3_6 activates p38 p38 MAP Kinase mkk3_6->p38 phosphorylates (activates) transcription_factors Transcription Factors (e.g., ATF-2, NF-κB) p38->transcription_factors phosphorylates (activates) inhibitor 2-Isopropyl-4-Phenyl- 1H-Imidazole Analog inhibitor->p38 inhibits inflammatory_response Expression of Inflammatory Genes (e.g., TNF-α, COX-2) transcription_factors->inflammatory_response induces

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition by imidazole analogs.

Experimental Workflow for p38 Kinase Inhibition Assay

experimental_workflow start Start plate_prep Plate Preparation Add ATF-2 substrate to 96-well plate start->plate_prep compound_add Compound Addition Add serially diluted test compounds plate_prep->compound_add reaction_init Reaction Initiation Add p38 kinase and ATP compound_add->reaction_init incubation Incubation 30°C for 60 minutes reaction_init->incubation detection Detection Add anti-phospho-ATF-2 antibody, HRP-secondary, and TMB substrate incubation->detection readout Readout Measure absorbance at 450 nm detection->readout analysis Data Analysis Calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for the in vitro p38 MAP kinase inhibition assay.

References

A Comparative Analysis of 2-isopropyl-4-phenyl-1H-imidazole and Structurally Related Compounds in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the biological activities of 2-isopropyl-4-phenyl-1H-imidazole and other structurally similar imidazole derivatives, based on available in vitro and in vivo preclinical data. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Imidazole and its derivatives represent a significant class of heterocyclic compounds with a wide array of documented pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][2] The versatile nature of the imidazole scaffold allows for structural modifications that can modulate its biological effects. This guide focuses on the validation of in vitro and in vivo studies of this compound and compares its potential therapeutic profile with other relevant imidazole-based compounds.

Data Presentation: In Vitro Cytotoxicity of Imidazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against different cancer cell lines, as determined by in vitro cytotoxicity assays. A lower IC50 value indicates greater potency.

Compound/DerivativeCell LineIC50 (µM)Reference
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateA549 (Non-small cell lung cancer)250[1]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateNCI-H460 (Non-small cell lung cancer)300[1]
Imidazole (Parent Compound)A549 (Non-small cell lung cancer)600[1]
Imidazole (Parent Compound)NCI-H460 (Non-small cell lung cancer)700[1]
1-decyloxycarbonylmethylimidazoleSK-N-DZ (Neuroblastoma)74.4[3]
1-dodecyloxycarbonylmethylimidazoleSK-N-DZ (Neuroblastoma)12.58[3]
Compound 3a Colon Cancer Cell Line20.88[4]
Compound 3b Glioma Cell Line10.721[4]

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key parameter to assess efficacy.

Compound/DerivativeDoseInhibition of Edema (%)Time PointReference
2,4,5-triphenyl-1H-imidazole-1-yl derivative (6b )Not Specified76.114 hr[5]
Phenylbutazone (Standard Drug)Not Specified85.074 hr[5]
Indazole Derivatives (General)100 mg/kg61.03 - 83.095 hr[6]
Diclofenac (Standard Drug)Not SpecifiedComparable to test compounds-[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4.0 × 10³ cells per mL) and incubated overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][8]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.[10][11]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to induce acute inflammation.[6][7][12]

  • Animal Model: Typically, rats are used for this assay.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally to the animals.[7]

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of the rats to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Mandatory Visualization

Signaling Pathway: General Inflammatory Cascade

G Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Imidazole_Derivatives Imidazole Derivatives (Potential Inhibitors) Imidazole_Derivatives->COX_Enzymes Inhibition G cluster_invitro In Vitro Cytotoxicity Assay start Start: Cancer Cell Lines cell_seeding Cell Seeding (96-well plates) start->cell_seeding compound_treatment Treatment with Imidazole Derivatives cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Reading) mtt_assay->data_analysis ic50 IC50 Value Determination data_analysis->ic50 end End: Potency Ranking ic50->end G compound_synthesis Compound Synthesis (e.g., Imidazole Derivatives) in_vitro In Vitro Screening (Cytotoxicity, Enzyme Assays) compound_synthesis->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo preclinical Preclinical Development (Toxicity, Pharmacokinetics) in_vivo->preclinical clinical Clinical Trials preclinical->clinical

References

Comparative Benchmarking of 2-isopropyl-4-phenyl-1H-imidazole Against Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-isopropyl-4-phenyl-1H-imidazole is a novel compound with limited publicly available data. This guide provides a hypothetical benchmark against well-established p38 MAPK inhibitors based on its structural similarities to this class of molecules. The experimental data presented for this compound is illustrative and intended to guide researchers in their potential evaluation of this and similar compounds.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] As such, it has become a key target for the development of therapeutics for a range of inflammatory diseases.[2] This guide provides a comparative analysis of the hypothetical inhibitory action of this compound against two well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796.

The imidazole scaffold is a common feature in selective p38 MAPK inhibitors, which typically act by competing with ATP for the kinase's binding pocket.[3] SB203580 is a first-generation pyridinyl imidazole inhibitor, while BIRB 796 is a potent diaryl urea-based inhibitor that binds to an allosteric site, inducing a conformational change in the enzyme.[4][5]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory constants (IC50) of this compound (hypothetical data) and the known inhibitors SB203580 and BIRB 796 against the four isoforms of p38 MAPK (α, β, γ, and δ).

Inhibitorp38α (IC50, nM)p38β (IC50, nM)p38γ (IC50, nM)p38δ (IC50, nM)
This compound (Hypothetical) 85650>10,000>10,000
SB203580 50500--
BIRB 796 (Doramapimod) 38[6][7]65[6][7]200[6][7]520[6][7]

Experimental Protocols

In Vitro p38α Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the p38α MAPK isoform.

Materials:

  • Recombinant human p38α kinase

  • ATF2 (Activating Transcription Factor 2) protein substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

  • Test compound (this compound) and reference inhibitors (SB203580, BIRB 796)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • Add 1 µL of each compound dilution to the wells of a 384-well plate.

  • Add 2 µL of recombinant p38α kinase solution to each well.

  • Add 2 µL of a mixture of ATF2 substrate and ATP to initiate the reaction.[8]

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based TNF-α Secretion Assay

This protocol measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • LPS (Lipopolysaccharide)

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Test compound and reference inhibitors

  • Human TNF-α ELISA kit

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate).

  • Pre-incubate the differentiated cells with various concentrations of the test compound or reference inhibitors for 1-2 hours.[9]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value of the inhibitor for TNF-α production.

Visualizations

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow.

p38_MAPK_Signaling_Pathway Stress Environmental Stress / Inflammatory Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream_Kinases Downstream Kinases (e.g., MK2, MSK1) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor p38 Inhibitors (e.g., this compound) Inhibitor->p38

Caption: p38 MAPK Signaling Pathway.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitors Start->Compound_Prep Cell_Culture Cell Culture and Differentiation Start->Cell_Culture Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Prep->Kinase_Assay Cell_Treatment Pre-treat Cells with Inhibitors and Stimulate Compound_Prep->Cell_Treatment Data_Analysis Data Analysis and IC50 Calculation Kinase_Assay->Data_Analysis Cell_Culture->Cell_Treatment Cytokine_Measurement Measure TNF-α Secretion (ELISA) Cell_Treatment->Cytokine_Measurement Cytokine_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Inhibitor Characterization.

References

Unraveling the Action of 2-isopropyl-4-phenyl-1H-imidazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of novel imidazole-based compounds, understanding the precise mechanism of action is paramount. This guide provides a comparative analysis of the likely mechanisms of action of 2-isopropyl-4-phenyl-1H-imidazole, drawing upon experimental data from structurally related imidazole derivatives. While direct comprehensive studies on this specific molecule are limited, the existing body of research on similar compounds offers valuable insights into its potential biological activities and molecular targets.

Potential Mechanisms of Action: An Evidence-Based Perspective

The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Based on studies of analogous 2,4-disubstituted imidazoles, the primary mechanisms of action for this compound are likely to encompass anti-inflammatory, antimicrobial, and anticancer activities through enzyme inhibition and modulation of signaling pathways.

Anti-inflammatory Activity

A significant body of evidence points towards the anti-inflammatory properties of imidazole derivatives. The proposed mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). For instance, studies on 2-substituted-4,5-diphenyl-1H-imidazoles have demonstrated their ability to reduce inflammation in carrageenan-induced paw edema assays, a classic model for screening anti-inflammatory drugs.[1][2] This suggests that this compound may exert its anti-inflammatory effects by a similar mechanism.

Antimicrobial and Antifungal Activity

The imidazole ring is a cornerstone of many antifungal drugs (e.g., clotrimazole, miconazole) and has been incorporated into numerous compounds with broad-spectrum antimicrobial activity.[3][4][5] The mechanism of antifungal action typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The lipophilic nature of the isopropyl and phenyl groups in this compound may enhance its ability to penetrate microbial cell membranes, a key feature for antimicrobial efficacy.[6]

Anticancer Activity

Several imidazole derivatives have been investigated for their potential as anticancer agents.[3][7][8] The proposed mechanisms are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase-1 (PARP-1) and indoleamine 2,3-dioxygenase (IDO).[9][10] PARP-1 is involved in DNA repair, and its inhibition can lead to the death of cancer cells, particularly in those with existing DNA repair defects. IDO is an immunosuppressive enzyme that allows tumors to evade the immune system. Inhibition of IDO can restore anti-tumor immunity. Molecular docking studies of some benzimidazole derivatives have shown that hydrogen bond formation is essential for their inhibitory activity.[9]

Nitric Oxide Synthase Inhibition

Limited data suggests that 2-isopropyl-1H-imidazole acts as a weak inhibitor of nitric oxide synthase (NOS).[11] NOS enzymes are responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. Inhibition of NOS can have implications in various conditions, including inflammation and cardiovascular diseases.

Comparative Quantitative Data

To provide a clearer perspective on the potential potency of this compound, the following tables summarize quantitative data from studies on related imidazole derivatives.

Table 1: Anti-inflammatory Activity of Substituted Imidazole Derivatives

Compound/DerivativeAssayResultReference
2-Substituted-4,5-diphenyl-1H-imidazolesCarrageenan-induced paw edemaShowed maximum therapeutic activity[1]
2-(4-halosubstituted phenyl)-4,5-diphenyl-1H-imidazolesCarrageenan-induced paw edemaSignificant anti-inflammatory response[2]
Phenylbutazone (Reference Drug)Carrageenan-induced paw edema85.07% inhibition after 4hr[12]

Table 2: Anticancer Activity of Substituted Imidazole and Benzimidazole Derivatives

Compound/DerivativeTarget/Cell LineIC50 / ActivityReference
Furan ring-substituted benzimidazole derivative (14p)PARP-1 enzymeIC50 = 0.023 µM[9]
Furan ring-substituted benzimidazole derivative (14p)MDA-MB-436 cells (BRCA-1 deficient)IC50 = 43.56 ± 0.69 µM[9]
4-Phenyl-imidazole (4-PI) derivatives (1, 17, 18)Indoleamine 2,3-dioxygenase (IDO)~10-fold more potent than 4-PI[10]
1-Methyl-tryptophan (1-MT) (IDO Inhibitor)Indoleamine 2,3-dioxygenase (IDO)Ki = 34 µM[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of imidazole derivatives.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
  • Animal Model: Swiss albino rats (120-150 g) are used.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compounds are administered intraperitoneally (i.p.) at a specific dose.

    • After a set time, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

    • The paw volume is measured immediately after carrageenan injection and at subsequent time points (e.g., 1, 2, and 3 hours) using a plethysmometer.

    • The difference in paw volume between the treated and untreated paws is calculated as the measure of edema.

    • The percentage inhibition of edema by the test compound is calculated relative to the control group.[2]

In Vitro PARP-1 Inhibition Assay
  • Assay Kit: A commercially available PARP-1 assay kit is used.

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Recombinant human PARP-1 enzyme, activated DNA, and the test compound at various concentrations are added to the wells.

    • The reaction is initiated by the addition of a substrate cocktail containing NAD+ and biotinylated-NAD+.

    • After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to detect the incorporated biotinylated-poly(ADP-ribose).

    • A colorimetric or chemiluminescent substrate for HRP is added, and the signal is measured using a plate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.[9]

Cell Proliferation Assay (MTT Assay)
  • Cell Lines: Relevant cancer cell lines (e.g., MDA-MB-436, MCF-7) are used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated to allow the formazan crystals to form.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_inflammation Anti-inflammatory Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX_Enzymes->Prostaglandins Imidazole This compound Imidazole->COX_Enzymes

Caption: Potential anti-inflammatory mechanism of this compound via COX inhibition.

G cluster_workflow General Workflow for Mechanism of Action Studies Compound Test Compound (this compound) In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Cell-based) Compound->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., Animal models of disease) In_Vitro_Assays->In_Vivo_Models Mechanism_Confirmation Mechanism Confirmation (Western Blot, qPCR, etc.) In_Vivo_Models->Mechanism_Confirmation Data_Analysis Data Analysis & Interpretation Mechanism_Confirmation->Data_Analysis

Caption: A generalized experimental workflow for elucidating the mechanism of action of a test compound.

G cluster_cancer Potential Anticancer Mechanisms DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Imidazole_PARP Imidazole Derivative Imidazole_PARP->PARP1 Tryptophan Tryptophan IDO IDO Tryptophan->IDO Kynurenine Kynurenine IDO->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Imidazole_IDO Imidazole Derivative Imidazole_IDO->IDO

Caption: Potential anticancer mechanisms of imidazole derivatives via PARP-1 and IDO inhibition.

References

Comparative Guide to the Independent Verification of 2-Isopropyl-4-phenyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two viable synthetic routes for the independent verification of 2-isopropyl-4-phenyl-1H-imidazole. As no direct, peer-reviewed synthesis for this specific molecule has been identified in the literature, this document outlines detailed, proposed experimental protocols based on well-established, analogous reactions. The guide also presents methods for the preparation of necessary starting materials and outlines analytical techniques for the verification of the final product.

Introduction

This compound is a disubstituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds. The independent synthesis and verification of such molecules are fundamental steps in drug discovery and development, enabling further investigation of their pharmacological properties. This guide compares two robust and widely applicable methods for imidazole synthesis: the Radziszewski synthesis and the reaction of an amidine with an α-haloketone.

Comparison of Proposed Synthetic Routes

The selection of a synthetic route depends on factors such as the availability of starting materials, desired yield and purity, and the scalability of the reaction. Below is a summary of the two proposed methods.

FeatureRoute 1: Radziszewski Synthesis Route 2: Amidine Condensation
Starting Materials Phenylglyoxal (or 2-bromo-1-phenylethanone), Isobutyraldehyde, Ammonium AcetateIsobutyramidine hydrochloride, 2-Bromo-1-phenylethanone
Reaction Type Multi-component condensationBimolecular condensation
Key Advantages One-pot reaction, readily available starting materials, good atom economy.Generally good to excellent yields, straightforward purification.[1]
Potential Challenges Can sometimes result in lower yields and the formation of by-products.[2]Requires the synthesis of the amidine precursor if not commercially available.
Catalyst Typically none required, though sometimes weak acids are used.Base (e.g., potassium bicarbonate) is required.[1]
Reaction Conditions Typically heating in a solvent like ethanol or acetic acid.Reflux in a solvent mixture like THF/water.[1]

Experimental Protocols

Route 1: Proposed Radziszewski Synthesis of this compound

The Radziszewski imidazole synthesis is a classic multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form an imidazole.[3][4]

Reaction Scheme:

Detailed Protocol:

  • To a solution of phenylglyoxal monohydrate (1.0 eq) in ethanol (5 mL per mmol of phenylglyoxal) is added isobutyraldehyde (1.2 eq) and ammonium acetate (3.0 eq).

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Route 2: Proposed Synthesis via Amidine Condensation

This method involves the condensation of an amidine hydrochloride with an α-haloketone, which is a widely used and high-yielding route to 2,4-disubstituted imidazoles.[1]

Reaction Scheme:

Detailed Protocol:

Step 2a: Preparation of Isobutyramidine Hydrochloride (via Pinner Reaction)

If isobutyramidine hydrochloride is not commercially available, it can be synthesized from isobutyronitrile via the Pinner reaction.[5][6][7]

  • Anhydrous ethanol (3.0 eq) is cooled to 0 °C in a flask equipped with a drying tube. Anhydrous hydrogen chloride gas is bubbled through the ethanol until saturation.

  • Isobutyronitrile (1.0 eq) is added dropwise to the cold ethanolic HCl solution. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 24 hours.

  • The solvent is removed under reduced pressure to yield the crude ethyl isobutyrimidate hydrochloride (Pinner salt).

  • The crude Pinner salt is dissolved in anhydrous ethanol, and the solution is cooled to 0 °C. Anhydrous ammonia is bubbled through the solution for 2-3 hours.

  • The reaction mixture is stirred at room temperature overnight. The resulting precipitate (ammonium chloride) is filtered off, and the filtrate is concentrated under reduced pressure to yield isobutyramidine hydrochloride.

Step 2b: Synthesis of this compound

  • A mixture of isobutyramidine hydrochloride (1.0 eq) and potassium bicarbonate (2.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water is heated to reflux with vigorous stirring.[1]

  • A solution of 2-bromo-1-phenylethanone (1.0 eq) in THF is added dropwise to the refluxing mixture over 30 minutes.[1]

  • The reaction is maintained at reflux for 3-5 hours, with progress monitored by TLC.

  • After cooling to room temperature, the THF is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Independent Verification: Analytical Characterization

As no published spectroscopic data for this compound could be located, the following expected analytical data is based on closely related structures, such as 2-aryl-4,5-diphenyl-1H-imidazoles and other 2-phenyl-1H-imidazole derivatives.[8][9][10]

Technique Expected Observations
¹H NMR - A multiplet or septet for the isopropyl CH proton. - A doublet for the isopropyl CH₃ protons. - A singlet for the imidazole C5-H proton. - Multiplets in the aromatic region for the phenyl protons. - A broad singlet for the N-H proton.
¹³C NMR - Resonances for the isopropyl CH and CH₃ carbons. - Resonances for the imidazole C2, C4, and C5 carbons. - Resonances for the phenyl carbons.
Mass Spectrometry (MS) - A molecular ion peak (M+) corresponding to the molecular weight of C₁₂H₁₄N₂ (186.25 g/mol ).
Infrared (IR) Spectroscopy - A broad absorption for the N-H stretch. - Absorptions for C-H stretches (aromatic and aliphatic). - Absorptions for C=N and C=C stretching in the imidazole and phenyl rings.
Melting Point - A sharp melting point for the crystalline solid.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the proposed synthetic and verification processes.

Synthesis and Verification Workflow cluster_synthesis Synthesis cluster_route1 Route 1: Radziszewski cluster_route2 Route 2: Amidine Condensation cluster_purification Purification cluster_verification Verification R1_Start Phenylglyoxal + Isobutyraldehyde + Ammonium Acetate R1_React Reflux in Ethanol R1_Start->R1_React Crude_Product Crude Product R1_React->Crude_Product R2_Start Isobutyramidine HCl + 2-Bromo-1-phenylethanone R2_React Reflux in THF/Water with K2CO3 R2_Start->R2_React R2_React->Crude_Product Workup Workup (Extraction, Washing) Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product NMR 1H and 13C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Pure_Product->MP

Caption: Workflow for the synthesis, purification, and verification of this compound.

Decision Logic for Synthesis Route Selection Start Select Synthesis Route Amidine_Avail Is Isobutyramidine HCl Commercially Available? Start->Amidine_Avail Route1 Proceed with Radziszewski Synthesis Start->Route1 Alternative Pinner Synthesize Amidine via Pinner Reaction Amidine_Avail->Pinner No Route2 Proceed with Amidine Condensation Amidine_Avail->Route2 Yes Pinner->Route2

Caption: Decision diagram for choosing a synthetic route based on starting material availability.

References

comparing the spectroscopic data of 2-isopropyl-4-phenyl-1H-imidazole with reported values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 2-isopropyl-4-phenyl-1H-imidazole against reported values for structurally similar compounds. Due to a lack of directly published experimental data for this compound, this document presents predicted spectroscopic values based on established principles and data from related imidazole derivatives. This guide is intended to serve as a reference for researchers synthesizing or identifying this compound.

Predicted vs. Reported Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are juxtaposed with reported experimental data for analogous imidazole compounds to provide a basis for comparison.

Table 1: Comparison of ¹H NMR Spectroscopic Data (in ppm)

Compound Imidazole Ring H Phenyl Ring H Alkyl Substituent H N-H Solvent
Predicted: this compound ~7.5 (s, 1H, H-5)~7.8 (d, 2H), ~7.4 (t, 2H), ~7.3 (t, 1H)~3.1 (septet, 1H, CH), ~1.3 (d, 6H, 2xCH₃)~12.0 (br s, 1H)DMSO-d₆
Reported: 2-Phenyl-1H-imidazole [1]7.23-7.20 (m, 2H)8.21-8.20 (t, 2H), 7.62-7.49 (m, 5H)-12.96 (s, 1H)DMSO-d₆
Reported: 4-(1H-Imidazol-1-yl)benzaldehyde [2][3]7.26 (m, 1H), 7.39 (m, 1H), 7.99 (s, 1H)7.60 (d, 2H), 8.03 (d, 2H)10.05 (s, 1H, CHO)-CDCl₃
Reported: 2-(4-Methylphenyl)-1H-benzimidazole [1]7.20 (dd, 2H)8.08 (d, 2H), 7.58 (s, 2H), 7.37 (d, 2H)2.39 (s, 3H, CH₃)12.83 (s, 1H)DMSO-d₆

Table 2: Comparison of ¹³C NMR Spectroscopic Data (in ppm)

Compound Imidazole Ring C Phenyl Ring C Alkyl Substituent C Solvent
Predicted: this compound ~155 (C-2), ~138 (C-4), ~115 (C-5)~130 (quat.), ~129, ~128, ~126~28 (CH), ~22 (CH₃)DMSO-d₆
Reported: 2-Phenyl-1H-benzimidazole [1]151.70130.65, 130.31, 129.42, 126.91, 122.58-DMSO-d₆
Reported: 4-(1H-Imidazol-1-yl)benzaldehyde [2][3]117.54, 131.23, 135.28120.97, 131.48, 134.84, 141.60190.48 (CHO)CDCl₃
Reported: 2-(4-Methylphenyl)-1H-benzimidazole [1]151.84140.04, 129.98, 127.90, 126.87, 122.4321.44 (CH₃)DMSO-d₆

Table 3: Comparison of Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z [M+H]⁺
Predicted: this compound C₁₂H₁₄N₂186.25187.12
Reported: 2-Phenyl-1H-benzimidazole [1]C₁₃H₁₀N₂194.23195.0917
Reported: 2-(4-Methylphenyl)-1H-benzimidazole [1]C₁₄H₁₂N₂208.26209.1073
Reported: 2-(4-Chlorophenyl)-1H-benzimidazole [1]C₁₃H₉ClN₂228.68Not Reported

Experimental Protocols

The synthesis and spectroscopic analysis of this compound would typically follow established procedures for similar imidazole derivatives.

Synthesis Protocol: One-Pot Synthesis of Substituted Imidazoles

A common method for synthesizing 1,2,4-trisubstituted imidazoles involves a one-pot condensation reaction. A general procedure is as follows:

  • A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., isobutyraldehyde), and a nitrogen source (e.g., ammonium acetate) is prepared in a suitable solvent, such as glacial acetic acid.

  • The reaction mixture is heated and stirred, typically at reflux, for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a suitable non-polar solvent.

  • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at 400 MHz or higher for protons.

    • Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

    • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Mass Spectrometry (MS):

    • High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • The data provides the accurate mass of the molecular ion, which is used to confirm the elemental composition of the compound.

Visualizing the Workflow and Comparison Logic

The following diagrams illustrate the general experimental workflow for spectroscopic characterization and the logical process for comparing predicted and reported data.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Reactants (Benzil, Isobutyraldehyde, Ammonium Acetate) Reaction One-Pot Condensation Reactants->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Product 2-isopropyl-4-phenyl -1H-imidazole Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Structure Structure Confirmation NMR->Structure MS->Structure

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

data_comparison_logic Target Target Compound: This compound PredictedData Predicted Spectroscopic Data (¹H NMR, ¹³C NMR, MS) Target->PredictedData Comparison Comparative Analysis PredictedData->Comparison Analogues Analogous Compounds (e.g., 2-phenyl-imidazole) ReportedData Reported Experimental Data Analogues->ReportedData ReportedData->Comparison Conclusion Validation of Expected Spectroscopic Features Comparison->Conclusion

Caption: Logical relationship for comparing predicted spectroscopic data of the target compound with reported data from analogous compounds.

References

Safety Operating Guide

Proper Disposal of 2-isopropyl-4-phenyl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Based on the hazard profiles of related imidazole derivatives, 2-isopropyl-4-phenyl-1H-imidazole is anticipated to possess the following characteristics:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous waste.

  • Waste Identification and Classification:

    • Treat all unused, expired, or contaminated this compound as hazardous chemical waste.

    • Do not dispose of this chemical in the regular trash or down the sanitary sewer.[1][4]

  • Containerization:

    • Collect the waste in a designated, compatible, and leak-proof container. Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.

    • Ensure the container is in good condition and can be securely sealed.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

      • The quantity or concentration of the waste.

      • The date of waste generation.

      • The location of origin (e.g., laboratory room number).

      • The name and contact information of the principal investigator or responsible person.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Segregate the container from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3][4]

    • Ensure the storage area is secure and away from heat sources or direct sunlight.

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Complete any required waste disposal forms or manifests as per your institution's procedures.

    • The final disposal must be carried out at an approved and licensed waste disposal facility.[1][3][5]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Label the container with the spilled chemical's name and dispose of it as hazardous waste following the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound waste is_contaminated Is the material unused, expired, or contaminated? start->is_contaminated treat_as_waste Treat as Hazardous Waste is_contaminated->treat_as_waste Yes containerize Collect in a labeled, sealed, compatible container treat_as_waste->containerize label_waste Label with 'Hazardous Waste' and full chemical name containerize->label_waste store_waste Store in a designated, segregated area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-isopropyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-isopropyl-4-phenyl-1H-imidazole

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Based on the hazard profile of similar imidazole compounds, which are often harmful if swallowed and can cause severe skin and eye damage, a comprehensive PPE plan is crucial. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale & Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately in accordance with hazardous waste procedures.[1]
Eye & Face Protection Chemical safety goggles and a face shield.Standard laboratory glasses are insufficient. A face shield is necessary when there is a risk of splashing or dust generation.[2]
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Ensure the lab coat is fully buttoned. In case of significant contamination, remove all affected clothing immediately and shower.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If dusts are generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2]
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling This compound risk_assessment Assess Risks: - Quantity - Concentration - Procedure - Potential for splash/dust start->risk_assessment hand_protection Hand Protection: - Chemical-resistant gloves risk_assessment->hand_protection Select eye_protection Eye/Face Protection: - Safety goggles - Face shield (if splash risk) risk_assessment->eye_protection Select body_protection Body Protection: - Lab coat - Closed-toe shoes risk_assessment->body_protection Select respiratory_protection Respiratory Protection: - Fume hood or - NIOSH-approved respirator risk_assessment->respiratory_protection Select ppe_check Inspect PPE for damage hand_protection->ppe_check eye_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check don_ppe Don PPE Correctly ppe_check->don_ppe proceed Proceed with Experiment don_ppe->proceed

Caption: PPE Selection Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Type Disposal Procedure Key Considerations
Unused/Waste Chemical Dispose of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office.Do not dispose of down the drain. Ensure the waste container is properly labeled with the chemical name and associated hazards.
Contaminated PPE Dispose of in a designated hazardous waste container.This includes gloves, disposable lab coats, and any other contaminated items. Do not mix with regular trash.
Contaminated Labware Decontaminate reusable labware thoroughly before washing. Dispose of disposable labware as hazardous waste.Consult your institution's guidelines for appropriate decontamination procedures.
Empty Containers Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The container may then be disposed of according to institutional policy.Ensure all chemical residue is removed before disposing of the container.
Disposal Workflow

This diagram outlines the step-by-step process for the safe disposal of this compound and associated waste.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Experiment Complete waste_generated Waste Generated: - Unused Chemical - Contaminated PPE - Contaminated Labware start->waste_generated segregate Segregate Waste Types waste_generated->segregate collect Collect in Labeled Hazardous Waste Containers segregate->collect contact_ehs Contact Environmental Health & Safety (EHS) collect->contact_ehs waste_pickup Schedule Waste Pickup contact_ehs->waste_pickup documentation Complete Waste Disposal Documentation waste_pickup->documentation

Caption: Disposal Workflow for this compound Waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-isopropyl-4-phenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-isopropyl-4-phenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.